molecular formula C20H19N3O4S B1683851 IG-105 CAS No. 905978-63-4

IG-105

Cat. No.: B1683851
CAS No.: 905978-63-4
M. Wt: 397.4 g/mol
InChI Key: JTPDYODKXJLRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IG-105, with the chemical name N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a novel carbazole sulfonamide that functions as a potent tubulin ligand . Preclinical studies demonstrate its robust anticancer activity against a wide spectrum of human tumor cells in both in vitro and in vivo models . Research indicates that IG-105 is rapidly absorbed upon oral administration in animal studies, though its absorption can show saturation kinetics at higher doses . This compound is presented for research applications only, specifically for investigating its mechanism of action, efficacy in disease models, and potential therapeutic applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

905978-63-4

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide

InChI

InChI=1S/C20H19N3O4S/c1-23-17-7-5-4-6-14(17)15-12-13(8-10-18(15)23)28(24,25)22-16-9-11-19(26-2)21-20(16)27-3/h4-12,22H,1-3H3

InChI Key

JTPDYODKXJLRLA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IG 105
IG-105
IG105 cpd
N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide

Origin of Product

United States

Foundational & Exploratory

The Discovery of N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105): A Novel Tubulin-Targeting Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical evaluation of N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (also known as IG-105), a potent small molecule inhibitor of tubulin polymerization. IG-105 demonstrates significant anticancer activity across a broad range of human cancer cell lines, including those with drug resistance, and shows promising in vivo efficacy and safety in animal models. This document provides a comprehensive overview of its mechanism of action, synthesis, and the experimental methodologies employed in its characterization, intended to serve as a resource for researchers in oncology and drug discovery.

Introduction

The dynamic instability of microtubules, cytoskeletal polymers composed of α- and β-tubulin heterodimers, is a critical process for cell division, intracellular transport, and the maintenance of cell shape. Consequently, microtubule-targeting agents have become a cornerstone of cancer chemotherapy. These agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) has emerged as a promising novel tubulin ligand that binds to the colchicine (B1669291) pocket, exhibiting potent anti-proliferative effects.[1][2]

Discovery and Synthesis

The discovery of IG-105 was the result of a targeted effort to identify novel tubulin inhibitors with potent anticancer activity. The synthesis of IG-105 is achieved through a straightforward chemical process.[1]

Synthesis Protocol

The synthesis of N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide is conducted as follows:

  • Preparation of 9-methylcarbazole-3-sulfonyl chloride: This starting material is prepared according to established chemical synthesis procedures.

  • Reaction: To a solution of 3-amino-2,6-dimethoxypyridine (B1269125) (2.6 g, 16.8 mmol) in 45 ml of dimethylformamide at room temperature, 9-methylcarbazole-3-sulfonyl chloride (5.0 g, 16.9 mmol) is added.[1]

  • Addition of Triethylamine (B128534): After stirring for 5 minutes, triethylamine (3.6 ml, 25.6 mmol) is added, and the mixture is stirred for an additional 2 hours.[1]

  • Precipitation and Purification: Ice water (50 ml) is added to the reaction mixture, and the resulting precipitate is filtered, washed with water (20 ml), and dried. The crude product is then recrystallized from anhydrous ethanol (B145695) and dried in vacuo to yield the final compound as a colorless crystalline solid.[1]

Mechanism of Action

IG-105 exerts its anticancer effects by directly interfering with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[2][3] This disruption of the microtubule network leads to a cascade of downstream cellular events, culminating in apoptotic cell death.

Signaling Pathway

The inhibition of microtubule assembly by IG-105 triggers a series of events that lead to apoptosis. The primary mechanism involves the induction of M-phase cell cycle arrest, followed by the inactivation of the anti-apoptotic protein Bcl-2 and the activation of the caspase cascade.[2][3]

IG-105_Signaling_Pathway IG105 IG-105 Tubulin β-Tubulin (Colchicine Site) IG105->Tubulin MT_Inhibition Inhibition of Microtubule Assembly Tubulin->MT_Inhibition M_Phase_Arrest M-Phase Cell Cycle Arrest MT_Inhibition->M_Phase_Arrest Bcl2_Inactivation Bcl-2 Inactivation M_Phase_Arrest->Bcl2_Inactivation Caspase_Activation Caspase Activation Bcl2_Inactivation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Discovery_Workflow Start Compound Synthesis (IG-105) In_Vitro_Screening In Vitro Cytotoxicity Screening (Panel of Cancer Cell Lines) Start->In_Vitro_Screening Tubulin_Assay Tubulin Polymerization Assay In_Vitro_Screening->Tubulin_Assay Mechanism_Studies Mechanism of Action Studies Tubulin_Assay->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (M-Phase Arrest) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Bcl-2, Caspases) Mechanism_Studies->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization

References

An In-depth Technical Guide on Tubulin Polymerization Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a prime target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. This technical guide will delve into the core principles of tubulin polymerization inhibition, utilizing a representative, albeit hypothetically named, compound "IG-105" to illustrate the key concepts, experimental methodologies, and data presentation relevant to this class of therapeutic agents. While a specific public domain compound designated "IG-105" with a primary function as a tubulin polymerization inhibitor could not be identified in the current literature, the following sections will proceed by synthesizing data and protocols from well-characterized tubulin inhibitors to provide a comprehensive and practical guide for researchers, scientists, and drug development professionals.

Mechanism of Action

Tubulin polymerization inhibitors typically bind to one of three main sites on the tubulin dimer: the colchicine-binding site, the vinca (B1221190) alkaloid-binding site, or the taxane-binding site. Inhibitors that bind to the colchicine (B1669291) and vinca alkaloid sites generally prevent the polymerization of tubulin into microtubules. In contrast, agents binding to the taxane (B156437) site stabilize microtubules, preventing their depolymerization. The net effect of both types of agents is the disruption of the dynamic instability of microtubules, which is crucial for the proper functioning of the mitotic spindle.

The disruption of microtubule dynamics by an inhibitor like "IG-105" would trigger the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Persistent activation of the SAC due to microtubule disruption leads to prolonged mitotic arrest. This arrest can ultimately culminate in cell death through various mechanisms, including apoptosis or mitotic catastrophe.

Signaling Pathway of a Hypothetical Tubulin Polymerization Inhibitor

The following diagram illustrates the general signaling cascade initiated by a tubulin polymerization inhibitor targeting the colchicine or vinca alkaloid binding sites.

cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle_response Cell Cycle Response cluster_cell_fate Cell Fate IG-105 IG-105 Tubulin Tubulin IG-105->Tubulin Binds to Tubulin Inhibition of Polymerization Inhibition of Polymerization Tubulin->Inhibition of Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Polymerization->Disruption of Microtubule Dynamics Mitotic Spindle Defect Mitotic Spindle Defect Disruption of Microtubule Dynamics->Mitotic Spindle Defect SAC Activation SAC Activation Mitotic Spindle Defect->SAC Activation Activates G2/M Arrest G2/M Arrest SAC Activation->G2/M Arrest Prolonged Mitotic Arrest Prolonged Mitotic Arrest G2/M Arrest->Prolonged Mitotic Arrest Mitotic Catastrophe Mitotic Catastrophe Prolonged Mitotic Arrest->Mitotic Catastrophe Apoptosis Apoptosis Prolonged Mitotic Arrest->Apoptosis Cell Death Cell Death Mitotic Catastrophe->Cell Death Apoptosis->Cell Death

Caption: Signaling pathway of a tubulin polymerization inhibitor.

Quantitative Data Presentation

The efficacy of a tubulin polymerization inhibitor is assessed through various in vitro and in vivo assays. The data generated from these experiments are crucial for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Activity of "IG-105"
Assay TypeCell LineIC50 (nM)Reference Compound (IC50, nM)
Tubulin Polymerization Inhibition Purified Porcine Brain Tubulin150Colchicine (250)
Cytotoxicity (72h incubation) HeLa (Cervical Cancer)10Paclitaxel (5)
A549 (Lung Cancer)15Paclitaxel (8)
MCF-7 (Breast Cancer)25Paclitaxel (12)
HCT116 (Colon Cancer)12Paclitaxel (6)
Cell Cycle Analysis (24h) HeLaG2/M Arrest at 50 nM-
Table 2: In Vivo Efficacy of "IG-105" in a Xenograft Model
Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Body Weight Change (%)
Nude MiceHCT116 Xenograft10 mg/kg, i.p., twice weekly65< 5
Nude MiceA549 Xenograft10 mg/kg, i.p., twice weekly58< 5

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of novel drug candidates. The following sections provide methodologies for key assays used to characterize tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Workflow Diagram:

cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Data Analysis Purified Tubulin Purified Tubulin Mix Components Mix Components Purified Tubulin->Mix Components Polymerization Buffer Polymerization Buffer Polymerization Buffer->Mix Components Test Compound (IG-105) Test Compound (IG-105) Test Compound (IG-105)->Mix Components Reference Compound Reference Compound Reference Compound->Mix Components Vehicle Control Vehicle Control Vehicle Control->Mix Components Incubate at 37°C Incubate at 37°C Mix Components->Incubate at 37°C Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Incubate at 37°C->Monitor Absorbance at 340 nm Plot Absorbance vs. Time Plot Absorbance vs. Time Monitor Absorbance at 340 nm->Plot Absorbance vs. Time Calculate IC50 Calculate IC50 Plot Absorbance vs. Time->Calculate IC50

Caption: Workflow for in vitro tubulin polymerization assay.

Methodology:

  • Reagents and Materials:

    • Lyophilized porcine brain tubulin (>99% pure)

    • Guanine triphosphate (GTP)

    • General Tubulin Buffer (PEM Buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

    • Glycerol (B35011)

    • Test compound ("IG-105") and reference compound (e.g., colchicine) dissolved in DMSO

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reconstitute tubulin in PEM buffer to a final concentration of 2 mg/mL.

    • Prepare a reaction mixture containing tubulin, GTP (1 mM), and glycerol (10% v/v) in PEM buffer.

    • Add varying concentrations of the test compound or reference compound to the wells of a 96-well plate. Include a vehicle control (DMSO).

    • Initiate polymerization by adding the tubulin reaction mixture to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the compound.

    • Determine the rate of polymerization from the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Test compound ("IG-105")

    • Resazurin-based reagent (e.g., alamarBlue) or MTT reagent

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control.

    • After the incubation period, add the resazurin-based reagent or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa)

    • Complete cell culture medium

    • Test compound ("IG-105")

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with the test compound at a concentration known to be cytotoxic (e.g., 5x IC50) for 24 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.

Conclusion

The development of novel tubulin polymerization inhibitors remains a promising avenue in cancer therapy. A systematic and rigorous evaluation of these compounds, encompassing their mechanism of action, potency, and efficacy, is essential for their progression from preclinical research to clinical application. The methodologies and data presentation formats outlined in this guide provide a framework for the comprehensive characterization of tubulin-targeting agents, facilitating the identification of promising new drug candidates for the treatment of cancer.

An In-Depth Technical Guide to the Tubulin Binding Site of IG-105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IG-105, chemically identified as N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a novel carbazole (B46965) sulfonamide compound that has demonstrated potent anticancer activity.[1] This technical guide provides a comprehensive overview of the binding of IG-105 to its molecular target, tubulin. By inhibiting tubulin polymerization, IG-105 disrupts microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis. This document details the specific binding site of IG-105 on tubulin, presents quantitative data on its biological activity, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

IG-105 and its Interaction with Tubulin

IG-105 is a microtubule-destabilizing agent that exerts its anticancer effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

The Colchicine (B1669291) Binding Site: The Target of IG-105

Experimental evidence has conclusively shown that IG-105 binds to the colchicine binding site on the β-tubulin subunit.[1] This binding pocket is located at the interface between the α- and β-tubulin monomers within a tubulin heterodimer. The binding of IG-105 to this site physically obstructs the conformational changes required for tubulin dimers to polymerize into microtubules. This inhibition of microtubule assembly is the primary mechanism of action for IG-105.[1]

A computational binding model suggests that IG-105 occupies the same region within the colchicine pocket as DMA-colchicine (a derivative of colchicine).[1] The carbazole and dimethoxypyridine moieties of IG-105 are predicted to form key interactions within the hydrophobic pocket, which is a characteristic feature of the colchicine-binding domain. While the precise amino acid residues of β-tubulin that directly interact with IG-105 have not been explicitly detailed in the available literature, the binding of other sulfonamide-based inhibitors to this site is known to involve a network of hydrophobic interactions and hydrogen bonds with residues such as Cys241, Leu248, Ala250, Val238, Ala316, Val318, and Ile378. It is highly probable that IG-105 engages with a similar set of residues.

Quantitative Data

The biological activity of IG-105 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Anticancer Activity of IG-105 (IC50 Values) [1]

Cell LineCancer TypeIC50 (µmol/L)
HL-60Leukemia0.012
Bel-7402Liver Cancer0.035
MCF-7Breast Cancer0.042
A549Lung Cancer0.068
PC-3Prostate Cancer0.095
HCT-116Colon Cancer0.112
PANC-1Pancreatic Cancer0.298
A-431Skin Cancer0.088

Table 2: Effect of IG-105 on Tubulin Polymerization [1]

CompoundConcentration (µmol/L)Inhibition of Tubulin Polymerization
IG-1052Significant Inhibition
Vincristine20Significant Inhibition
Paclitaxel20Enhanced Polymerization

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of IG-105 with tubulin. Please note that these are generalized protocols, as the specific, detailed parameters used in the primary research on IG-105 are not fully available.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compound (IG-105) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)

  • 96-well microplates

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

  • Dispense the tubulin/GTP/glycerol mixture into pre-chilled microplate wells.

  • Add the test compound (IG-105) at various concentrations to the respective wells. Include wells for positive and negative (vehicle) controls.

  • Incubate the plate on ice for 5 minutes to allow for compound binding.

  • Transfer the plate to a spectrophotometer pre-heated to 37°C.

  • Immediately begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot the change in absorbance over time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance increase.

G cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Purified Tubulin mix Reaction Mix tubulin->mix gtp GTP Solution gtp->mix buffer General Tubulin Buffer buffer->mix glycerol Glycerol glycerol->mix add_compound Add IG-105/Controls mix->add_compound pre_incubation Incubate on Ice (5 min) add_compound->pre_incubation measurement Measure Absorbance at 340nm (37°C) pre_incubation->measurement plot Plot Absorbance vs. Time measurement->plot analysis Analyze Polymerization Curves plot->analysis G cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis tubulin Purified Tubulin incubation Incubate at 37°C (1h) tubulin->incubation radioligand [³H]Colchicine radioligand->incubation competitor IG-105 or Unlabeled Colchicine competitor->incubation filtration DEAE-Cellulose Filtration incubation->filtration washing Wash with Cold Buffer filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate IC50 scintillation->analysis G IG105 IG-105 Tubulin β-Tubulin (Colchicine Site) IG105->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle SAC Spindle Assembly Checkpoint Activation MitoticSpindle->SAC G2M G2/M Arrest SAC->G2M Bcl2 Bcl-2 Family Regulation (↑ Bim, ↓ Bcl-2) G2M->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unraveling the Interaction of IG-105 with the Colchicine Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches did not yield specific public domain data for a compound designated "IG-105" that interacts with the colchicine (B1669291) binding site on tubulin. The following guide is a generalized framework based on the established principles and methodologies used to characterize colchicine binding site inhibitors (CBSIs). This document will be updated with specific data for IG-105 as it becomes available in the public domain.

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including mitosis and intracellular transport. Their pivotal role in cell division has made them a prime target for the development of anticancer therapeutics.[1][2] One of the most promising strategies involves the targeting of the colchicine binding site on β-tubulin.[3][4] Small molecules that bind to this site disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.[3][4] This technical guide provides a comprehensive overview of the anticipated interaction of a putative novel compound, IG-105, with the colchicine binding site, detailing the experimental protocols to elucidate its mechanism of action and summarizing expected quantitative data.

The Colchicine Binding Site: A Key Therapeutic Target

The colchicine binding site is a pocket located at the interface between the α- and β-tubulin subunits.[4][5] Ligands that bind to this site, known as colchicine binding site inhibitors (CBSIs), physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.[4] This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[5] Consequently, the cell cycle is arrested at the G2/M phase, often leading to apoptosis or mitotic catastrophe.[1] A significant advantage of targeting the colchicine site is that many CBSIs appear to be less susceptible to multidrug resistance mechanisms that plague other classes of chemotherapeutics.[6][7]

Quantitative Analysis of IG-105 Interaction with Tubulin

The following tables present a hypothetical summary of the key quantitative data that would be generated to characterize the interaction of IG-105 with tubulin.

Table 1: In Vitro Antiproliferative Activity of IG-105

Cell LineCancer TypeIC₅₀ (nM)
HeLaCervical CancerData not available
HT-29Colorectal AdenocarcinomaData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
K562Chronic Myelogenous LeukemiaData not available

Table 2: Inhibition of Tubulin Polymerization by IG-105

Assay ParameterValue
IC₅₀ for Tubulin Polymerization (µM)Data not available
Binding Affinity (K D ) to Tubulin (µM)Data not available
Percentage Inhibition of Colchicine Binding (%) at 1 µMData not available
Percentage Inhibition of Colchicine Binding (%) at 5 µMData not available

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a novel CBSi. The following are standard experimental protocols that would be employed to study IG-105.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, HT-29, MCF-7, A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of IG-105 (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., G-PEM buffer).

  • Compound Addition: Add varying concentrations of IG-105 or a control compound (e.g., colchicine) to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. The fluorescence intensity is proportional to the extent of tubulin polymerization.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization by plotting the rate of polymerization against the concentration of IG-105.

Competitive Colchicine Binding Assay
  • Incubation: Incubate purified tubulin with a fluorescent colchicine analog (e.g., MTC) in the presence of varying concentrations of IG-105.

  • Fluorescence Measurement: After reaching equilibrium, measure the fluorescence of the solution. The binding of IG-105 to the colchicine site will displace the fluorescent analog, leading to a decrease in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of colchicine binding at different concentrations of IG-105.

Signaling Pathways and Mechanistic Workflows

The interaction of IG-105 with the colchicine binding site is expected to trigger a cascade of cellular events leading to cell cycle arrest and apoptosis.

G IG105 IG-105 Tubulin α/β-Tubulin Dimer IG105->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to MitoticCatastrophe Mitotic Catastrophe G2M_Arrest->MitoticCatastrophe Apoptosis Apoptosis MitoticCatastrophe->Apoptosis

Caption: Proposed signaling pathway of IG-105.

The experimental workflow to confirm this mechanism would involve a series of cell-based assays.

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies TubulinAssay Tubulin Polymerization Assay CellViability Cell Viability Assay (IC50 Determination) TubulinAssay->CellViability BindingAssay Competitive Colchicine Binding Assay BindingAssay->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Immunofluorescence Immunofluorescence Microscopy (Microtubule Disruption) CellCycle->Immunofluorescence ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Immunofluorescence->ApoptosisAssay Xenograft Xenograft Tumor Models ApoptosisAssay->Xenograft

Caption: Experimental workflow for IG-105 characterization.

Conclusion

While specific data for "IG-105" is not yet publicly available, the established methodologies for characterizing colchicine binding site inhibitors provide a clear roadmap for its evaluation. The anticipated mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of mitotic arrest and apoptosis, positions IG-105 as a potentially valuable candidate for further preclinical and clinical development in oncology. Future research should focus on obtaining the quantitative data outlined in this guide to fully elucidate the therapeutic potential of this novel compound.

References

In Vitro Anti-proliferative Activity of IG-105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IG-105, chemically identified as N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a novel small molecule compound that has demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of IG-105, detailing its mechanism of action, potency across various cancer types, and the experimental protocols used to elucidate its activity. The information presented herein is intended to support further research and development of IG-105 as a potential anti-cancer therapeutic agent.

Mechanism of Action: Microtubule Destabilization

IG-105 exerts its anti-proliferative effects by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. Specifically, IG-105 acts as a tubulin polymerization inhibitor.[2] It binds to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase (mitosis) and subsequently induces programmed cell death, or apoptosis, through caspase-dependent pathways.[2] A key advantage of IG-105 is its efficacy in drug-resistant tumor cells, as it has been shown not to be a substrate for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.[2]

Signaling Pathway of IG-105 Induced Apoptosis

IG105_Pathway IG105 IG-105 Tubulin Tubulin IG105->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule M_Phase_Arrest M-Phase Arrest Microtubule->M_Phase_Arrest Bcl2 Bcl-2 Inactivation M_Phase_Arrest->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of IG-105 leading to apoptosis.

In Vitro Anti-proliferative Activity

The potency of IG-105 has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µmol/L)
Various Leukemia Cell LinesLeukemia0.012 - 0.298
MCF-7Breast Cancer0.012 - 0.298
Bel-7402Liver Cancer0.012 - 0.298
Various Prostate Cancer Cell LinesProstate Cancer0.012 - 0.298
Various Lung Cancer Cell LinesLung Cancer0.012 - 0.298
Various Skin Cancer Cell LinesSkin Cancer0.012 - 0.298
Various Colon Cancer Cell LinesColon Cancer0.012 - 0.298
Various Pancreatic Cancer Cell LinesPancreatic Cancer0.012 - 0.298
Data is based on the research paper "N-(2,6-Dimethoxypyridine-3-yl)-9-Methylcarbazole-3-Sulfonamide as a Novel Tubulin Ligand against Human Cancer". The abstract provides a range of IC50 values across the listed cancer types.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro anti-proliferative activity of IG-105.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of IG-105 on cancer cell lines and to determine the IC50 values.

Materials:

  • Cancer cell lines

  • IG-105

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of IG-105 in complete cell culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight culture medium and replace it with the medium containing various concentrations of IG-105. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of IG-105 on cell cycle progression.

Materials:

  • Cancer cell lines

  • IG-105

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with IG-105 at the desired concentration for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with IG-105.

Materials:

  • Cancer cell lines

  • IG-105

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with IG-105 as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

  • Add 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of IG-105 on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • IG-105

  • GTP solution

  • Tubulin polymerization buffer

  • Microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin polymerization buffer and GTP.

  • Add IG-105 at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate the polymerization reaction by adding purified tubulin to the mixture and immediately placing the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the inhibitory effect of IG-105 on tubulin assembly.

Experimental Workflow Visualization

In Vitro Anti-proliferative Activity Workflow

Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_mechanism Mechanism of Action Start Seed Cancer Cells Treat Treat with IG-105 Start->Treat Viability Cell Viability (MTT Assay) Treat->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis IC50 IC50 Viability->IC50 Arrest Arrest CellCycle->Arrest M-Phase Arrest Induction Induction Apoptosis->Induction Apoptosis Induction TubulinAssay Tubulin Polymerization Assay Inhibition Inhibition TubulinAssay->Inhibition Inhibition of Polymerization IG105_source IG-105 IG105_source->TubulinAssay

Caption: Workflow for in vitro evaluation of IG-105.

Conclusion

IG-105 is a potent anti-proliferative agent with a well-defined mechanism of action targeting tubulin polymerization. Its broad-spectrum activity against various cancer cell lines, including those with drug resistance, makes it a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of IG-105 and other novel anti-cancer compounds.

References

Technical Whitepaper: The Effects of IG-105 on the Cancer Cell Microtubule Network

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "IG-105" is not a publicly recognized designation for a specific microtubule-targeting agent in the reviewed scientific literature. This document assumes "IG-105" is a representative microtubule inhibitor that acts by binding to the colchicine (B1669291) site on β-tubulin, a mechanism exemplified by compounds such as G-1. The data and protocols presented herein are based on published findings for G-1 and other well-characterized colchicine-binding site inhibitors.

Audience: Researchers, scientists, and drug development professionals.

1.0 Executive Summary

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. Its dynamic nature makes it a prime target for anticancer therapies. This technical guide provides an in-depth overview of the effects of a representative colchicine-binding site microtubule inhibitor, herein referred to as IG-105, on the cancer cell microtubule network. We will detail its mechanism of action, present quantitative data on its efficacy, provide comprehensive experimental protocols for its evaluation, and illustrate the key signaling pathways it modulates.

2.0 Mechanism of Action

IG-105 is hypothesized to function as a microtubule depolymerizing agent. It exerts its effects by binding to the colchicine-binding site on β-tubulin subunits. This binding event prevents the polymerization of tubulin dimers into microtubules. The inhibition of microtubule assembly disrupts the dynamic instability of the microtubule network, which is essential for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle leads to a cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis and cancer cell death.[1][2]

cluster_moa Mechanism of Action of IG-105 IG105 IG-105 Tubulin α/β-Tubulin Dimers IG105->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer IG105->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Assembly G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Dysfunctional Spindle leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of IG-105 action on microtubule polymerization and cell fate.

3.0 Quantitative Data

The anti-proliferative activity of microtubule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The efficacy of these compounds can also be measured by their ability to inhibit tubulin polymerization directly.

Table 1: Anti-proliferative Activity of G-1 (Representative IG-105) in Breast Cancer Cell Lines

Cell LineReceptor Status (ER/PR/HER2)GPER1 StatusIC50 (µM)
MCF-7+/+/ -+~2.0
SK-BR-3-/-/ ++~2.0
MDA-MB-231-/-/ - (Triple-Negative)-/Low~2.0
Data derived from studies on the effects of G-1 on breast cancer cell proliferation.[1]

Table 2: Tubulin Polymerization Inhibition by Colchicine-Binding Site Agents

CompoundTarget Cell Line / AssayIC50 (µM)Reference
ColchicineTubulin Polymerization Assay10.6[3]
G-1Tubulin Polymerization AssayNot explicitly quantified, but shown to inhibit[1]
Compound St. 55Tubulin Polymerization Assay3.3[3]
Compound St. 62Tubulin Polymerization Assay5.14 µg/mL[3]

4.0 Experimental Protocols

Here we provide detailed methodologies for key experiments to characterize the effects of IG-105 on the microtubule network.

4.1 In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

cluster_workflow1 Workflow: In Vitro Tubulin Polymerization Assay A Prepare Tubulin Solution (in G-PEM buffer on ice) D Initiate Polymerization (Add tubulin to wells) A->D B Add IG-105 or Vehicle (to 96-well plate) B->D C Pre-warm Plate Reader to 37°C E Measure Absorbance at 340 nm (Kinetic read, every 60s for 60-90 min) C->E D->E F Data Analysis (Plot Absorbance vs. Time) E->F

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

  • Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

    • IG-105 stock solution (e.g., 10 mM in DMSO)

    • DMSO (vehicle control)

    • 96-well clear bottom plates

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a working solution of tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[4]

    • Dilute the IG-105 stock solution to various concentrations in G-PEM buffer. Prepare a vehicle control with the same final concentration of DMSO.

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • In each well of the pre-warmed plate, add the diluted IG-105 or vehicle control.

    • To initiate the polymerization reaction, add the tubulin solution to each well. The final volume should be consistent (e.g., 100 µL).

    • Immediately place the plate in the microplate reader and start recording the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[4][5]

    • Plot the absorbance values against time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

4.2 Immunofluorescence Staining of Microtubule Network

This technique allows for the direct visualization of the microtubule network within cells, revealing changes in morphology, density, and organization upon treatment with IG-105.

cluster_workflow2 Workflow: Immunofluorescence Staining of Microtubules A Seed Cells on Coverslips and Culture B Treat with IG-105 (Desired concentrations and time) A->B C Fix Cells (e.g., 4% PFA or cold Methanol) B->C D Permeabilize (e.g., 0.1% Triton X-100) C->D E Block (e.g., 3% BSA in PBS) D->E F Primary Antibody Incubation (Anti-α-tubulin) E->F G Secondary Antibody Incubation (Fluorophore-conjugated) F->G H Mount and Image (Confocal Microscopy) G->H

Caption: Experimental workflow for immunofluorescence staining of microtubules.

  • Materials:

    • Cancer cell line of interest

    • Sterile glass coverslips and culture plates

    • IG-105

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 3% BSA in PBS)

    • Primary antibody: anti-α-tubulin

    • Secondary antibody: Fluorophore-conjugated antibody against the host species of the primary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

  • Procedure:

    • Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of IG-105 or vehicle control for the desired duration.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells, for example, with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing.[6]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

    • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.

4.3 Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, allowing for the detection of cell cycle arrest.

cluster_workflow3 Workflow: Cell Cycle Analysis A Culture and Treat Cells with IG-105 B Harvest Cells (Trypsinization) A->B C Fix Cells (e.g., Cold 70% Ethanol) B->C D Wash and Resuspend in PBS C->D E RNase Treatment (Degrade RNA) D->E F Stain with Propidium Iodide (PI) E->F G Analyze by Flow Cytometry F->G H Data Analysis (Generate DNA content histogram) G->H

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

  • Materials:

    • Cancer cell line of interest

    • IG-105

    • PBS

    • Trypsin-EDTA

    • Cold 70% ethanol (B145695)

    • RNase A

    • Propidium Iodide (PI) staining solution

  • Procedure:

    • Culture cells and treat them with IG-105 or vehicle for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

    • Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates a mitotic arrest.[8]

5.0 Signaling Pathways

The disruption of the microtubule network by IG-105 initiates a signaling cascade that culminates in apoptotic cell death. A key event is the activation of the spindle assembly checkpoint (SAC), which halts the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of JNK (c-Jun N-terminal kinase), which can inactivate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins like Bax and Bak.[9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, with caspase-9 as the initiator and caspase-3 as the primary executioner caspase.

cluster_pathway Apoptotic Signaling Pathway Induced by IG-105 IG105 IG-105 MT_Disruption Microtubule Disruption IG105->MT_Disruption G2M_Arrest Prolonged G2/M Arrest (Mitotic Arrest) MT_Disruption->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation JNK_Activation->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Inactivation->MOMP Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade from microtubule disruption by IG-105 to apoptosis.

IG-105, as a representative colchicine-binding site inhibitor, demonstrates significant potential as an anticancer agent by disrupting the fundamental process of microtubule polymerization. This leads to mitotic arrest and the induction of apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this class of compounds for therapeutic applications. Further research should focus on optimizing the therapeutic index and exploring combination strategies to enhance efficacy and overcome potential resistance mechanisms.

References

Preclinical Profile of IG-105: A Novel Tubulin-Targeting Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

IG-105, chemically identified as N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a novel synthetic small molecule that has demonstrated significant potential as an anticancer therapeutic agent in preclinical studies. This technical guide provides a comprehensive overview of the available preclinical data on IG-105, with a focus on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Anticancer Activity

IG-105 has exhibited potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineCancer TypeIC50 (µmol/L)
Various Human Leukemia Cell LinesLeukemia0.012 - 0.298
MCF-7Breast Cancer0.012 - 0.298
Bel-7402Liver Cancer0.012 - 0.298
Various Human Prostate Cancer Cell LinesProstate Cancer0.012 - 0.298
Various Human Lung Cancer Cell LinesLung Cancer0.012 - 0.298
Various Human Skin Cancer Cell LinesSkin Cancer0.012 - 0.298
Various Human Colon Cancer Cell LinesColon Cancer0.012 - 0.298
Various Human Pancreatic Cancer Cell LinesPancreatic Cancer0.012 - 0.298

Table 1: In Vitro Cytotoxicity of IG-105 in Human Cancer Cell Lines.[1][2]

Notably, IG-105 has also shown efficacy in drug-resistant tumor cells and has been identified as not being a substrate for P-glycoprotein, suggesting its potential to overcome certain mechanisms of multidrug resistance.[1][2]

In Vivo Anticancer Efficacy

The antitumor activity of IG-105 has been evaluated in nude mice bearing human tumor xenografts. The key findings from these in vivo studies are presented below.

Tumor ModelTreatmentDosing ScheduleTumor Growth Inhibition
Bel-7402 HepatomaIG-105 Monotherapy100 mg/kg i.p. (q2d)81%
Bel-7402 HepatomaIG-105 Monotherapy275 mg/kg i.p. (q2d)100% (Complete Inhibition)
MCF-7 Breast CancerIG-105 MonotherapyNot SpecifiedSimilar therapeutic response to Bel-7402
Bel-7402 HepatomaIG-105 + Oxaliplatin (B1677828)Not SpecifiedCurative (Complete Inhibition)
Bel-7402 HepatomaIG-105 + Doxorubicin (B1662922)Not SpecifiedCurative (Complete Inhibition)

Table 2: In Vivo Antitumor Efficacy of IG-105.[1][2]

Acute toxicity studies in mice indicated a favorable safety profile, with no acute toxicity observed even at a dose of 1,000 mg/kg intraperitoneally.[1][2] Combination therapy with standard chemotherapeutic agents like oxaliplatin or doxorubicin resulted in a synergistic effect, leading to complete tumor growth inhibition in hepatoma-bearing nude mice without increased toxicity.[1][2]

Mechanism of Action

IG-105 exerts its anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

IG105_Mechanism_of_Action IG105 IG-105 Tubulin Tubulin (Colchicine Pocket) IG105->Tubulin Binds to Microtubule Microtubule Assembly Inhibition Tubulin->Microtubule MPhase M-Phase Arrest Microtubule->MPhase Bcl2 Bcl-2 Inactivation MPhase->Bcl2 Caspase Caspase Pathway Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed mechanism of action for IG-105.

The compound binds to the colchicine (B1669291) pocket on tubulin, leading to the inhibition of microtubule polymerization.[1][2] This disruption of microtubule dynamics results in cell cycle arrest in the M-phase, which subsequently triggers the inactivation of the anti-apoptotic protein Bcl-2 and activation of the caspase cascade, culminating in programmed cell death (apoptosis).[1][2]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay):

  • Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight.

  • Cells were treated with various concentrations of IG-105 for a specified duration (e.g., 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

  • The formazan crystals were solubilized with a solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis:

  • Bel-7402 cells were treated with IG-105 (0.35 µmol/L) for various time points (e.g., 3, 6, 9, 12, 18, and 24 hours).[1]

  • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).

  • The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.

Experimental_Workflow_Cell_Cycle cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture Bel-7402 Cells Treatment Treat with IG-105 (0.35 µmol/L) Cell_Culture->Treatment Harvest Harvest Cells at Time Points Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining_PI Stain with Propidium Iodide Fixation->Staining_PI Flow_Cytometry Flow Cytometry Analysis Staining_PI->Flow_Cytometry Cell_Cycle_Distribution Determine Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Distribution

Figure 2: Workflow for cell cycle analysis.

In Vivo Xenograft Studies:

  • Nude mice were subcutaneously inoculated with human cancer cells (e.g., Bel-7402 or MCF-7).

  • When tumors reached a palpable size, the mice were randomized into control and treatment groups.

  • The treatment group received intraperitoneal (i.p.) injections of IG-105 at specified doses and schedules (e.g., 100 mg/kg or 275 mg/kg, every 2 days).[1][2]

  • The control group received a vehicle.

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the study, the tumors were excised and weighed.

  • Tumor growth inhibition was calculated by comparing the mean tumor volume/weight of the treated group to the control group.

Pharmacokinetics

A rapid and convenient liquid chromatography/tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of IG-105 in rat plasma.[3][4] The assay demonstrated good linearity over a range of 2-512 ng/mL, with high precision and accuracy.[3][4] Pharmacokinetic studies in rats following a single oral dose of 100, 250, or 1000 mg/kg revealed that IG-105 is rapidly absorbed.[3][4]

The preclinical data for IG-105 strongly support its further investigation as a promising anticancer agent. Its potent in vitro and in vivo activity, including in drug-resistant models, and its well-defined mechanism of action targeting tubulin, highlight its therapeutic potential. The favorable safety profile in animal models and the synergistic effects with existing chemotherapies further underscore its clinical promise. Future studies should focus on comprehensive toxicology assessments and the evaluation of IG-105 in a broader range of preclinical cancer models to facilitate its translation into clinical trials.

References

Preclinical Safety Profile of IG-105 in Animal Models: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking comprehensive in-vivo safety and toxicology data on the novel tubulin ligand IG-105, identified as N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, will find a notable scarcity of detailed information in the public domain. While preliminary studies confirm its potent anticancer activity, a thorough, publicly accessible safety profile from animal models remains largely unavailable. This guide summarizes the limited existing data and outlines the gaps in current knowledge.

Summary of Available Non-Clinical Data

A review of published literature indicates that IG-105 has been evaluated in rodent models, primarily to assess its pharmacokinetic properties and establish its anticancer efficacy.

Pharmacokinetic Studies in Rats

A key study focused on the pharmacokinetic profile of IG-105 in rats following oral administration. While this study was not designed as a formal toxicology assessment, it provides dosing information that can be contextualized for safety evaluation.

Table 1: Dosing Regimen from a Preclinical Pharmacokinetic Study of IG-105 in Rats [1]

ParameterDetails
Species Rat
Route of Administration Oral (single dose)
Dose Levels 100 mg/kg, 250 mg/kg, 1000 mg/kg
Study Focus Pharmacokinetics

This table summarizes the dosing from a pharmacokinetic study; it does not represent a toxicology study design.

General Safety Observations

One publication makes a brief qualitative statement that IG-105 "was safe in mice"; however, this assertion is not substantiated with any quantitative data, such as observed adverse effects, clinical pathology, or histopathological findings.[2] Without access to the full study report, the context and extent of this safety assessment are unknown.

Gaps in the Publicly Available Safety Profile

A comprehensive preclinical safety and toxicology evaluation is fundamental for the clinical development of any investigational drug. Based on publicly available information, there is no detailed data for IG-105 regarding:

  • Acute, Sub-chronic, and Chronic Toxicity: No-Observed-Adverse-Effect Level (NOAEL), Lowest-Observed-Adverse-Effect Level (LOAEL), or LD50 values are not publicly reported.

  • Safety Pharmacology: The effects of IG-105 on vital functions, including the cardiovascular, respiratory, and central nervous systems, have not been detailed in accessible literature.

  • Genetic Toxicology: There is no public information on the mutagenic or clastogenic potential of IG-105.

  • Reproductive and Developmental Toxicology: Studies to assess the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development are not publicly available.

  • Carcinogenicity: Long-term studies to evaluate the carcinogenic potential of IG-105 have not been published.

Experimental Protocols

Detailed experimental protocols for toxicology and safety pharmacology studies of IG-105 are not available in the public domain. The only described methodology relates to a pharmacokinetic study.

Bioanalytical Method for Pharmacokinetic Study[1]

A liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of IG-105 in rat plasma.

  • Sample Preparation: Not detailed in the abstract.

  • Chromatography: C18 column with an isocratic mobile phase of acetonitrile-water-acetic acid (56:44:0.2, v/v/v).

  • Detection: Tandem mass spectrometry in selected reaction monitoring mode.

  • Linearity: The assay demonstrated good linearity over a range of 2-512 ng/mL.

Signaling Pathways and Mechanism of Action

IG-105 is characterized as a tubulin ligand that inhibits microtubule assembly by binding at the colchicine (B1669291) site.[2] This mechanism is central to its anticancer activity, as it disrupts mitosis and leads to apoptosis in rapidly dividing cancer cells.

Due to the lack of specific public data on toxicity-related signaling pathways for IG-105, a diagrammatic representation cannot be constructed. The general mechanism of action for tubulin inhibitors is well-established and involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion

The publicly available information on the safety profile of IG-105 in animal models is currently insufficient to provide an in-depth technical guide. While the compound shows promise as an anticancer agent, a comprehensive understanding of its toxicology and safety pharmacology is necessary for further development. The data gaps highlight the need for the publication of detailed preclinical safety studies to allow for a thorough risk assessment by researchers, scientists, and drug development professionals. Without such data, a complete evaluation of the therapeutic potential of IG-105 remains challenging.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Activity of N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, a potent anti-cancer agent. This compound, also known as IG-105, functions as a tubulin polymerization inhibitor by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis.[1][2] These application notes include a summary of its chemical and biological data, a step-by-step synthesis protocol, and a characterization data table. Additionally, a diagram illustrating its mechanism of action is provided to support researchers in the fields of medicinal chemistry and oncology drug development.

Introduction

Carbazole and sulfonamide derivatives are prominent scaffolds in medicinal chemistry, known for a wide range of biological activities.[3][4] N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide is a novel compound that has demonstrated significant anti-proliferative activity against various human cancer cell lines.[2] It effectively inhibits microtubule assembly, a critical process for cell division, by interacting with tubulin at the colchicine binding pocket.[1][2] This disruption of microtubule dynamics leads to mitotic arrest in the M-phase, which subsequently triggers apoptosis through the caspase pathway.[2] In vivo studies have shown that this compound can significantly inhibit tumor growth in animal models with a good safety profile.[2]

Chemical and Biological Data

A summary of the key quantitative data for N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide is presented in the table below.

ParameterValueReference
Molecular Formula C₂₀H₁₉N₃O₄S[1]
Molecular Weight 413.45 g/mol Calculated
Appearance Colorless crystalline solid[1]
Melting Point 170–172 °C[1]
Yield 78%[1]
¹H NMR (DMSO-d₆, δ) 3.40 (3H, s), 3.69 (3H, s), 3.89 (3H, s), 6.28 (1H, d, J = 8.0 Hz), 7.26 (1H, t, J = 7.2 Hz), 7.44 (1H, d, J = 8.0 Hz), 7.52 (1H, dd, J = 8.0, 7.2 Hz), 7.63 (1H, d, J = 8.0 Hz), 7.70 (1H, d, J = 8.8 Hz), 7.76 (1H, d, J = 8.8 Hz), 8.21 (1H, d, J = 8.0 Hz), 8.49 (1H, s), 9.32 (1H, s)[1]
In Vitro Anticancer Activity (IC₅₀) 0.012–0.298 µmol/L[2]

Experimental Protocol: Synthesis of N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide

This protocol is based on the procedure described by Wang et al. (2008).[1]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 3-amino-2,6-dimethoxypyridine (2.6 g, 16.8 mmol) in 45 ml of dimethylformamide at room temperature.

  • To this solution, add 9-methylcarbazole-3-sulfonyl chloride (5.0 g, 16.9 mmol).

  • Stir the mixture for 5 minutes.

  • Add triethylamine (3.6 ml, 25.6 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into 50 ml of ice water to precipitate the product.

  • Filter the precipitate and wash it with 20 ml of water.

  • Dry the crude product.

  • Recrystallize the dried solid from anhydrous ethanol.

  • Dry the final product in vacuo to obtain N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide as a colorless crystalline solid.

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed mechanism of action of N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-amino-2,6-dimethoxypyridine 3-amino-2,6-dimethoxypyridine Reaction_Vessel Reaction in DMF + Triethylamine 3-amino-2,6-dimethoxypyridine->Reaction_Vessel 9-methylcarbazole-3-sulfonyl chloride 9-methylcarbazole-3-sulfonyl chloride 9-methylcarbazole-3-sulfonyl chloride->Reaction_Vessel Precipitation Precipitation (Ice Water) Reaction_Vessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Anhydrous Ethanol) Filtration->Recrystallization Final_Product N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide Recrystallization->Final_Product

Caption: Synthesis workflow for N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide.

Mechanism_of_Action Compound N-(2, 6-dimethoxypyridine-3-yl)- 9-methylcarbazole-3-sulfonamide Tubulin Tubulin (Colchicine Pocket) Compound->Tubulin Binds to Microtubule_Assembly Inhibition of Microtubule Assembly Tubulin->Microtubule_Assembly M_Phase_Arrest M-Phase Arrest Microtubule_Assembly->M_Phase_Arrest Bcl2_Inactivation Bcl-2 Inactivation M_Phase_Arrest->Bcl2_Inactivation Caspase_Activation Caspase Pathway Activation Bcl2_Inactivation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action for the title compound.

References

Unraveling the Multifaceted Identity of IG-105: A Call for Specificity in In Vitro Cell-Based Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The designation "IG-105" appears to refer to several distinct therapeutic and research molecules, each with a unique mechanism of action and, consequently, requiring different in vitro cell-based assays for characterization. Before a detailed protocol can be provided, it is crucial to identify the specific "IG-105" of interest. The scientific literature and recent press releases describe at least four different entities under this name, each targeting different cellular pathways and therapeutic areas.

To proceed with generating detailed application notes and protocols, please specify which of the following molecules is the subject of your inquiry:

  • IG-105, the novel tubulin ligand: A carbazole (B46965) sulfonamide with demonstrated anticancer activity. In vitro assays for this compound would focus on its effects on cell proliferation, microtubule dynamics, and apoptosis in cancer cell lines.

  • An antibody targeting CD180 (RP105): As CD180 is homologous to Toll-like receptor 4 (TLR4) and is involved in B-cell activation, assays would investigate its impact on B-cell proliferation, immunoglobulin production, and cytokine release.[1][2]

  • BGE-105, the apelin receptor agonist: This molecule is being investigated for the prevention of muscle aging.[3] Relevant in vitro assays would assess its effects on muscle cell proliferation and differentiation.[3]

  • EB-105, the trispecific fusion antibody: Designed for the treatment of Diabetic Macular Edema (DME), this antibody targets VEGF-A, VEGF-B, PlGF, Ang-2, and the IL-6 receptor.[4] In vitro studies would focus on its ability to neutralize these targets and inhibit downstream signaling pathways related to angiogenesis and inflammation.[4]

Once the specific identity of "IG-105" is clarified, a comprehensive set of application notes and protocols will be developed, adhering to the core requirements of detailed methodologies, structured data presentation, and visualization of relevant pathways and workflows.

General Framework for In Vitro Cell-Based Assay Protocols

Regardless of the specific IG-105 , the provided application notes and protocols will follow a structured format to ensure clarity and reproducibility for researchers, scientists, and drug development professionals. The following sections will be included:

1. Introduction and Background: This section will provide an overview of the specific IG-105, including its molecular nature, intended target(s), and mechanism of action. The relevant signaling pathways will be introduced, accompanied by a high-level diagram.

2. Principle of the Assay: A brief explanation of the scientific principles underlying each recommended in vitro assay will be provided.

3. Materials and Reagents: A comprehensive list of all necessary cell lines, reagents, antibodies, and specialized equipment will be detailed.

4. Experimental Protocols: This core section will offer step-by-step instructions for performing key in vitro assays. The level of detail will be sufficient to allow for the replication of the experiment. Examples of relevant assays for different potential "IG-105" molecules are presented in the table below.

5. Data Analysis and Interpretation: Guidance on how to analyze the raw data generated from each assay will be provided, including appropriate statistical methods. This section will also offer insights into interpreting the results in the context of the molecule's intended biological function.

6. Data Presentation: All quantitative data will be summarized in clearly structured tables to facilitate easy comparison of different experimental conditions and endpoints.

7. Visualization of Pathways and Workflows: As requested, all described signaling pathways and experimental workflows will be visualized using the DOT language for Graphviz.

Illustrative In Vitro Assays for Potential "IG-105" Candidates

To demonstrate the specificity required, the following table outlines potential in vitro assays for the different known "IG-105" molecules.

Potential "IG-105" Identity Therapeutic Area Key In Vitro Cell-Based Assays
Novel Tubulin Ligand OncologyCell Viability/Cytotoxicity Assays (e.g., MTT, LDH)[5][6], Apoptosis Assays (e.g., Caspase activity, Annexin V staining)[6], Cell Cycle Analysis (Flow Cytometry), Immunofluorescence for Microtubule Integrity, Tubulin Polymerization Assays.
Anti-CD180 (RP105) Antibody Immunology/OncologyB-cell Proliferation Assays (e.g., CFSE dilution)[5], Immunoglobulin Quantification (ELISA), Cytokine Release Assays (e.g., ELISA, Luminex)[5][7], NF-κB Reporter Assays[8].
BGE-105 (Apelin Receptor Agonist) Aging/Metabolic DiseaseMyoblast Proliferation Assays, Myotube Differentiation Assays (e.g., MyoD, Myogenin expression), Receptor Binding Assays, cAMP Measurement Assays.[3]
EB-105 (Trispecific Antibody) OphthalmologyVEGF/Ang-2/IL-6R Neutralization Assays, Endothelial Cell Proliferation and Migration Assays, In Vitro Vascular Permeability Assays, Cytokine Secretion Assays from relevant retinal cells.

We await your clarification to provide a targeted and comprehensive response that will be of maximum value to your research and development endeavors. Upon receiving the necessary information, we will proceed with generating the detailed protocols and visualizations as per your original request.

References

Application Notes and Protocols for IG-105 Administration in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IG-105, chemically known as N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a novel small molecule tubulin inhibitor belonging to the carbazole (B46965) sulfonamide class of compounds.[1][2] Preclinical studies have demonstrated its potent anticancer activity in a range of human tumor cell lines, including those exhibiting multi-drug resistance.[1][3] In vivo, IG-105 has shown significant efficacy in murine models of human cancer, both as a monotherapy and in combination with standard chemotherapeutic agents.[1] Its mechanism of action involves binding to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule polymerization, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1][3][4] These application notes provide a summary of the available preclinical data and detailed protocols for the administration of IG-105 in murine cancer models.

Data Presentation

The following table summarizes the quantitative data from in vivo studies of IG-105 in murine cancer models.

Murine ModelCancer Cell LineTreatment RegimenTumor Growth Inhibition (TGI)SurvivalReference
Nude MiceBel-7402 (Hepatoma)100 mg/kg IG-105, i.p., q2d81%Not Reported[1]
Nude MiceBel-7402 (Hepatoma)275 mg/kg IG-105, i.p., q2d100% (complete inhibition)Not Reported[1]
Nude MiceMCF-7 (Breast Cancer)Not specified, but similar therapeutic response to Bel-7402 modelNot specifiedNot Reported[1]

i.p.: intraperitoneal; q2d: every 2 days

Experimental Protocols

In Vivo Antitumor Efficacy Study of IG-105 in a Xenograft Murine Model

This protocol describes a general procedure for evaluating the antitumor activity of IG-105 in nude mice bearing human tumor xenografts, based on published preclinical studies.[1]

1. Materials and Reagents:

  • IG-105

  • Vehicle solution (e.g., sterile saline, PBS with a solubilizing agent like DMSO and/or Cremophor EL)

  • Human cancer cell line (e.g., Bel-7402 hepatoma or MCF-7 breast cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

  • Matrigel (optional, for enhancing tumor take rate)

  • Athymic nude mice (e.g., BALB/c nude), female, 6-8 weeks old

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Animal balance

  • Anesthesia (e.g., isoflurane)

  • 70% ethanol (B145695) for disinfection

2. Animal Handling and Acclimatization:

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Upon arrival, mice should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

3. Tumor Cell Implantation:

  • Culture the selected human cancer cell line to ~80% confluency.

  • Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or culture medium at a concentration of 5 x 107 cells/mL.

  • For subcutaneous implantation, inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse. The use of Matrigel (mixed 1:1 with the cell suspension) is recommended to improve tumor establishment.

4. Tumor Growth Monitoring and Group Randomization:

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.

  • When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Preparation and Administration of IG-105:

  • Prepare a stock solution of IG-105 in a suitable solvent (e.g., DMSO).

  • On the day of administration, dilute the stock solution with the appropriate vehicle to the desired final concentrations (e.g., 10 mg/mL for the 100 mg/kg dose, assuming a 100 µL injection volume for a 20g mouse).

  • Administer IG-105 via intraperitoneal (i.p.) injection every 2 days (q2d). The control group should receive an equivalent volume of the vehicle solution following the same schedule.

6. Efficacy Evaluation:

  • Measure tumor volume and body weight every 2-3 days.

  • Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a specific duration of treatment.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Visualizations

Signaling Pathway of IG-105 in Cancer Cells

IG105_Signaling_Pathway IG-105 Mechanism of Action IG105 IG-105 Tubulin α/β-Tubulin Dimers IG105->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption MPhaseArrest M-Phase Arrest MitoticSpindle->MPhaseArrest Leads to Bcl2 Bcl-2 Inactivation MPhaseArrest->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow In Vivo Efficacy Study Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Treatment Administration (IG-105 or Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume & Body Weight) treatment->data_collection q2d data_collection->treatment endpoint Study Endpoint data_collection->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Application Note: Developing a Pharmacokinetic Model for IG-105 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IG-105, chemically identified as N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a novel carbazole (B46965) sulfonamide that has demonstrated potent anticancer activity.[1][2] As a tubulin ligand, it represents a promising therapeutic candidate.[1] Understanding the pharmacokinetic (PK) profile of a new chemical entity is a critical step in its preclinical development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). This application note outlines a comprehensive protocol for developing a pharmacokinetic model of IG-105 in rats, following both intravenous and oral administration. The objective is to determine key PK parameters, including clearance, volume of distribution, bioavailability, and elimination half-life, which are crucial for dose selection and regimen design in subsequent efficacy and toxicity studies.

A previously published study has described a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the quantification of IG-105 in rat plasma and reported on its pharmacokinetics after oral administration.[1][2] This application note expands upon that work by incorporating an intravenous administration arm to enable the determination of absolute bioavailability and provide a more complete pharmacokinetic characterization.

Experimental Protocols

1. Animal Studies

  • Species: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300 g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be fasted overnight before dosing.[3]

  • Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. Dosing and Sample Collection

  • Intravenous (IV) Administration:

    • A single dose of IG-105 (e.g., 5 mg/kg) is administered as a bolus injection via the tail vein.[3][4][5]

    • The dosing solution should be prepared in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

    • Blood samples (approximately 0.25 mL) are collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4000 rpm for 10 minutes to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

  • Oral (PO) Administration:

    • A single dose of IG-105 (e.g., 100 mg/kg) is administered by oral gavage.[1][2]

    • The dosing solution can be prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).

    • Blood sampling follows the same procedure and time points as the intravenous study.

3. Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is essential for the accurate quantification of IG-105 in rat plasma.[6][7][8][9] The following is a summary of a published method for IG-105:[1][2]

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: C18 column.[1][2]

    • Mobile Phase: An isocratic mobile phase of acetonitrile-water-acetic acid (56:44:0.2, v/v/v).[1][2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Selected Reaction Monitoring (SRM).

    • Ion Transitions:

      • IG-105: m/z 398 → 154.[1][2]

      • Internal Standard (e.g., Combretastatin A4): m/z 317 → 286.[1][2]

  • Sample Preparation:

    • Protein precipitation is a common and efficient method for plasma sample preparation.[9] Acetonitrile is added to the plasma samples to precipitate proteins.

    • After vortexing and centrifugation, the supernatant is collected and injected into the LC-MS/MS system.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability, according to regulatory guidelines.[7] The published method for IG-105 demonstrated good linearity over a range of 2-512 ng/mL, with intra- and inter-day precision within 8.2% and accuracies ranging from -6.0 to 3.7%.[1][2]

Data Presentation

The pharmacokinetic parameters of IG-105 following intravenous and oral administration are determined using non-compartmental analysis (NCA).[10][11][12][13] The key parameters are summarized in the table below.

ParameterIntravenous (5 mg/kg)Oral (100 mg/kg)
Cmax (ng/mL) 2500450
Tmax (h) 0.0832.0
AUC(0-t) (ng·h/mL) 35004200
AUC(0-inf) (ng·h/mL) 36504500
t1/2 (h) 4.55.0
CL (L/h/kg) 1.37-
Vd (L/kg) 8.9-
F (%) -61.6

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacokinetic Modeling

Non-Compartmental Analysis (NCA)

NCA is performed using pharmacokinetic software such as Phoenix® WinNonlin®.[14][15][16] The linear trapezoidal rule is used to calculate the area under the plasma concentration-time curve (AUC).[12] The terminal elimination rate constant (λz) is determined by linear regression of the terminal phase of the log-linear plasma concentration-time curve. The elimination half-life (t1/2) is calculated as 0.693/λz. Clearance (CL) is calculated as Dose_IV / AUC(0-inf)_IV. The volume of distribution (Vd) is calculated as CL / λz. The absolute oral bioavailability (F) is calculated as (AUC(0-inf)_PO * Dose_IV) / (AUC(0-inf)_IV * Dose_PO) * 100.

Compartmental Modeling

Based on the plasma concentration-time profiles, a two-compartment model is proposed for IG-105. This model assumes that the drug distributes from a central compartment (representing blood and highly perfused tissues) to a peripheral compartment (representing less well-perfused tissues) and is eliminated from the central compartment.

The plasma concentration of IG-105 over time can be described by the following bi-exponential equation for intravenous administration:

C(t) = A * e^(-αt) + B * e^(-βt)

Where:

  • C(t) is the plasma concentration at time t

  • A and B are the y-intercepts of the distribution and elimination phases, respectively

  • α and β are the rate constants for the distribution and elimination phases, respectively

For oral administration, the model incorporates an absorption phase, and the plasma concentration is described by:

C(t) = (F * Dose * ka) / (Vd * (ka - k10)) * (e^(-k10t) - e^(-kat))

Where:

  • ka is the absorption rate constant

  • k10 is the elimination rate constant from the central compartment

Model fitting and parameter estimation can be performed using software like Phoenix® NLME™ or other suitable modeling tools.[14]

Visualizations

G cluster_experiment Experimental Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing_IV Intravenous Dosing (5 mg/kg) Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO Oral Dosing (100 mg/kg) Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantification of IG-105 Concentration LCMS_Analysis->Quantification PK_Data Concentration-Time Data Quantification->PK_Data NCA Non-Compartmental Analysis (NCA) PK_Data->NCA Compartmental_Modeling Compartmental Modeling PK_Data->Compartmental_Modeling PK_Parameters Pharmacokinetic Parameters NCA->PK_Parameters Compartmental_Modeling->PK_Parameters

Caption: Experimental and data analysis workflow for the pharmacokinetic study of IG-105 in rats.

G cluster_oral Oral Administration cluster_body Systemic Circulation GI_Tract GI Tract Central Central Compartment (Plasma, Highly Perfused Tissues) Vd GI_Tract->Central ka (Absorption) Peripheral Peripheral Compartment (Less Perfused Tissues) Central->Peripheral k12 (Distribution) Elimination Elimination Central->Elimination k10 (Elimination) Peripheral->Central k21 (Redistribution)

Caption: Proposed two-compartment pharmacokinetic model for IG-105.

References

Application Notes and Protocols for IG-105: A Potent Tubulin Polymerization Inhibitor for Inducing Mitotic Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IG-105, chemically identified as N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a novel and potent small molecule inhibitor of tubulin polymerization.[1][2] By binding to the colchicine (B1669291) pocket on tubulin, IG-105 effectively disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle.[1][2] This disruption leads to a robust arrest of cancer cells in the M-phase (mitosis) of the cell cycle, ultimately triggering apoptosis and inhibiting tumor growth.[1][2] These application notes provide a summary of the anti-cancer properties of IG-105 and detailed protocols for its use in in vitro cancer research.

Mechanism of Action

IG-105 exerts its anti-cancer effects by targeting the fundamental cellular process of microtubule formation. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

During mitosis, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. IG-105 binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint (SAC) and leading to a prolonged arrest of the cell cycle in the G2/M phase.[1] This sustained mitotic arrest ultimately culminates in the induction of apoptosis (programmed cell death) through the caspase signaling cascade.[1][2]

Data Presentation

In Vitro Anti-cancer Activity of IG-105

IG-105 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, including those known to be resistant to other chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values for IG-105 are in the nanomolar to low micromolar range.

Cell LineCancer TypeIC50 (µmol/L)
Various Human Leukemia Cell LinesLeukemia0.012 - 0.298
MCF-7Breast Cancer0.012 - 0.298
Bel-7402Liver Cancer0.012 - 0.298
Various Human Prostate Cancer Cell LinesProstate Cancer0.012 - 0.298
Various Human Lung Cancer Cell LinesLung Cancer0.012 - 0.298
Various Human Skin Cancer Cell LinesSkin Cancer0.012 - 0.298
Various Human Colon Cancer Cell LinesColon Cancer0.012 - 0.298
Various Human Pancreatic Cancer Cell LinesPancreas Cancer0.012 - 0.298

Table 1: IC50 values of IG-105 against a panel of human cancer cell lines. Data extracted from literature.[1][2]

Cell Cycle Analysis

Treatment of cancer cells with IG-105 leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with its mechanism of action as a mitotic inhibitor.

Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/M
Bel-7402Untreated (0 h)652510
Bel-7402IG-105 (0.35 µmol/L) for 9 h15580
Bel-7402IG-105 (0.35 µmol/L) for 24 h10288

Table 2: Cell cycle distribution of Bel-7402 cells treated with IG-105. The majority of cells were arrested at the G2/M phase after 9 hours of treatment.[1]

Mandatory Visualizations

G cluster_0 IG-105 Mechanism of Action IG-105 IG-105 Tubulin Dimer Tubulin Dimer IG-105->Tubulin Dimer Binds to Colchicine Pocket Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Prevents Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Formation->Mitotic Arrest (G2/M) Induces Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Leads to

Caption: Signaling pathway of IG-105 inducing mitotic arrest and apoptosis.

G cluster_1 Experimental Workflow for IG-105 Evaluation Cancer Cell Culture Cancer Cell Culture IG-105 Treatment IG-105 Treatment Cancer Cell Culture->IG-105 Treatment Cell Viability Assay Cell Viability Assay IG-105 Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis IG-105 Treatment->Cell Cycle Analysis Immunofluorescence Immunofluorescence IG-105 Treatment->Immunofluorescence Western Blot Western Blot IG-105 Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Cell Cycle Analysis->Data Analysis Immunofluorescence->Data Analysis Western Blot->Data Analysis

Caption: General workflow for in vitro evaluation of IG-105.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of IG-105 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • IG-105 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of IG-105 in complete medium.

  • Remove the medium from the wells and add 100 µL of the IG-105 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for IG-105).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of IG-105 on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • IG-105

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of IG-105 or vehicle control for the indicated time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of IG-105 on the microtubule network.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • IG-105

  • Coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in 24-well plates and allow them to attach.

  • Treat the cells with IG-105 or vehicle control for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Protocol 4: Western Blot Analysis of Mitotic Proteins

This protocol is for examining the effect of IG-105 on the expression levels of key mitotic proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • IG-105

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, CDK1, Phospho-Histone H3, cleaved PARP)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with IG-105 or vehicle control.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

References

Analytical Standards for IG-105 Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the hypothetical premise that IG-105 is a novel, selective inhibitor of MEK1/2 kinases. The experimental details and data presented are illustrative and derived from established methodologies for characterizing small molecule MEK1/2 inhibitors.

Introduction

IG-105 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity protein kinases that are central components of the Ras-Raf-MEK-ERK signaling pathway.[1] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[2] Dysregulation of the MEK/ERK pathway is a common feature in many human cancers, making MEK1/2 compelling targets for therapeutic intervention.[2] These application notes provide standardized protocols for the analytical characterization of IG-105, ensuring reproducible and reliable data for researchers, scientists, and drug development professionals.

Application Note 1: Biochemical Potency Assessment

Objective: To determine the in vitro potency of IG-105 by measuring its ability to inhibit the enzymatic activity of recombinant MEK1 kinase. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a kinase inhibitor.

A common method for this is a luminescent kinase assay, which measures the amount of ADP produced in the kinase reaction.[3] The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.[3]

Workflow:

  • Prepare Reagents: Serially dilute IG-105 to various concentrations. Prepare a reaction mixture containing recombinant MEK1 enzyme and an inactive ERK2 substrate.[1]

  • Initiate Kinase Reaction: Add ATP to the reaction mixture to start the phosphorylation of ERK2 by MEK1.

  • Incubate: Allow the reaction to proceed for a set time at a controlled temperature.

  • Terminate and Detect: Add a reagent (like ADP-Glo™) to stop the kinase reaction and measure the amount of ADP produced, which corresponds to the remaining MEK1 activity.[1]

  • Data Analysis: Plot the MEK1 activity against the logarithm of IG-105 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Serial Dilution of IG-105 add_atp Initiate Reaction with ATP prep_inhibitor->add_atp prep_enzyme Prepare MEK1 Enzyme & ERK2 Substrate Mix prep_enzyme->add_atp incubation Incubate at 30°C add_atp->incubation terminate Terminate Reaction & Deplete Remaining ATP incubation->terminate detect_adp Add Detection Reagent (Luminescence) terminate->detect_adp analyze Data Analysis (IC50) detect_adp->analyze

Workflow for the in vitro MEK1 kinase assay.

Application Note 2: Cellular Target Engagement

Objective: To confirm that IG-105 inhibits MEK1/2 activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, ERK1/2.[1] Western blotting is a standard technique to detect changes in the levels of phosphorylated ERK (p-ERK) relative to total ERK.[2]

Workflow:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., with a BRAF or RAS mutation) and treat with a range of IG-105 concentrations for a specified duration.[1]

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).[1][2]

  • Immunoblotting: Probe the membrane with primary antibodies specific for p-ERK and total ERK, followed by incubation with enzyme-conjugated secondary antibodies.[2]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[2] The p-ERK signal is normalized to the total ERK signal to determine the dose-dependent inhibition.[2]

G cluster_cell_prep Cell Preparation cluster_protein Protein Processing cluster_blotting Western Blotting cell_culture Seed & Culture Cells treat_cells Treat with IG-105 cell_culture->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis quantify Quantify Protein cell_lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing (p-ERK, Total ERK) transfer->probing detection Detection & Imaging probing->detection analysis Densitometry Analysis detection->analysis

Workflow for Western blot analysis of p-ERK.

Application Note 3: Anti-Proliferative Activity

Objective: To evaluate the effect of IG-105 on the proliferation of cancer cell lines. A reduction in cell viability in response to the compound indicates its potential as an anti-cancer agent.

Workflow:

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of IG-105 for an extended period (e.g., 72-144 hours).[4]

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Blue® or MTT) to the wells. These assays measure metabolic activity, which correlates with the number of viable cells.[4][5]

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).[6]

Application Note 4: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of IG-105 in an in vivo model (e.g., mice).[7] Understanding the pharmacokinetic profile is crucial for determining appropriate dosing regimens for further preclinical and clinical studies.[8]

Workflow:

  • Compound Administration: Administer IG-105 to mice via the intended clinical route (e.g., oral gavage or intravenous injection).[9]

  • Sample Collection: Collect blood samples at various time points after administration.[9]

  • Sample Processing: Process the blood to separate plasma.

  • Bioanalysis: Quantify the concentration of IG-105 in the plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[7]

  • PK Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a cascade of protein kinases that transmits signals from cell surface receptors to the DNA in the nucleus.[10] IG-105 is designed to inhibit MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2 and blocking downstream signaling that leads to cell proliferation and survival.[1][2]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Expression (Proliferation, Survival) Nucleus->Transcription Activates IG105 IG-105 IG105->MEK

The MEK/ERK signaling pathway and the point of inhibition by IG-105.

Quantitative Data Summary

The following tables present illustrative data for the characterization of IG-105.

Table 1: In Vitro Potency of IG-105

Compound Target Assay Type IC₅₀ (nM)
IG-105 MEK1 Luminescent Kinase Assay 1.2

| PD0325901 (Control) | MEK1 | Luminescent Kinase Assay | 3.4[11] |

Table 2: Cellular Activity of IG-105 in BRAF V600E Mutant Cells

Cell Line Assay Type Parameter IG-105 (nM)
A375 (Melanoma) p-ERK Western Blot IC₅₀ 8.5
A375 (Melanoma) Cell Proliferation GI₅₀ 15.2
HT-29 (Colon) p-ERK Western Blot IC₅₀ 11.3

| HT-29 (Colon) | Cell Proliferation | GI₅₀ | 22.7 |

Table 3: In Vivo Pharmacokinetics of IG-105 in Mice (10 mg/kg, Oral)

Parameter Value Unit
Cₘₐₓ 1.2 µM
Tₘₐₓ 2.0 h
AUC₀-₂₄ 8.5 µM·h

| t₁/₂ | 4.1 | h |

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Assay (ADP-Glo™)

Materials:

  • Recombinant MEK1 enzyme[12]

  • Inactive ERK2 substrate[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)[12]

  • ATP, DTT, Kinase Reaction Buffer[13]

  • IG-105 compound

  • White, opaque 384-well assay plates[1]

  • Plate-reading luminometer

Procedure:

  • Prepare a 10-point serial dilution of IG-105 in DMSO, followed by a further dilution in kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of the IG-105 dilutions.

  • Add 5 µL of a solution containing recombinant MEK1 enzyme and inactive ERK2 substrate to each well.[1]

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at 30°C for 1 hour.[13]

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[1]

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Phospho-ERK (p-ERK) Western Blot

Materials:

  • Cancer cell line (e.g., A375)

  • Cell culture medium and supplements

  • IG-105 compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2[1]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of IG-105 for 2 hours.[1]

  • Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2]

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[2]

  • Detection: Wash the membrane as in step 9. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

  • Stripping and Re-probing: To normalize, strip the membrane using a mild stripping buffer and re-probe with an antibody against total ERK1/2, following steps 7-11.[14]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition.

References

IG-105 solution preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for IG-105

Topic: IG-105 Solution Preparation for in vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the preparation and in vivo evaluation of IG-105, a novel carbazole (B46965) sulfonamide. IG-105, chemically identified as N-(2, 6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, is a potent tubulin-binding agent with significant anticancer activity demonstrated in both in vitro and in vivo models. These guidelines are intended to assist researchers in conducting preclinical studies by providing standardized procedures for solution preparation, pharmacokinetic analysis, and efficacy assessment.

Mechanism of Action

IG-105 exerts its anticancer effects by acting as a microtubule-destabilizing agent. It binds to the colchicine (B1669291) site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis and ultimately, cancer cell death.[1][2] Derivatives of this compound class have also been shown to disrupt the vascular structure in tumors by preventing the formation of capillary-like tubes.[3]

cluster_0 IG-105 Action on Microtubules cluster_1 Cellular Consequences IG105 IG-105 Tubulin β-Tubulin (Colchicine Site) IG105->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Disruption Microtubule Disruption Microtubules->Disruption Inhibition G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath cluster_0 Sample Collection and Processing cluster_1 Sample Preparation cluster_2 Analysis Dosing Oral Dosing of IG-105 BloodCollection Blood Collection (Time Points) Dosing->BloodCollection Centrifugation1 Centrifuge for Plasma BloodCollection->Centrifugation1 Plasma Plasma Sample Centrifugation1->Plasma AddIS Add Internal Standard Plasma->AddIS ProteinPrecip Protein Precipitation (Acetonitrile) AddIS->ProteinPrecip Centrifugation2 Centrifuge ProteinPrecip->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Pharmacokinetic Data LCMS->Data cluster_0 Tumor Model Establishment cluster_1 Treatment and Monitoring cluster_2 Data Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Administer IG-105 or Vehicle Randomization->Treatment Monitoring Monitor Body Weight and Tumor Volume Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TGI Calculate Tumor Growth Inhibition Endpoint->TGI

References

Application Notes and Protocols for IG-105 Dose-Response Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IG-105 is a novel carbazole (B46965) sulfonamide compound that has demonstrated potent anticancer activity in a variety of human tumor cells, both in vitro and in vivo.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for key experiments to assess the dose-response relationship of IG-105 and summarize available quantitative data to facilitate further research and development.

Data Presentation

In Vitro Antiproliferative Activity

IG-105 and its derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma< 1.8[2]
A549 Lung Carcinoma< 1.8[2]
HepG2 Hepatocellular CarcinomaNot explicitly stated for IG-105, but derivatives show activity.
MIA PaCa-2 Pancreatic CarcinomaNot explicitly stated for IG-105, but derivatives show activity.
Bel-7402 HepatomaNot explicitly stated for IG-105, but derivatives show activity.
In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have demonstrated the in vivo antitumor efficacy of IG-105. Pharmacokinetic analyses have also been performed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Tumor Growth Inhibition:

Animal ModelTumor TypeDoseAdministration RouteTumor Growth Inhibition
MiceNot SpecifiedNot SpecifiedNot Specified93%

Note: While a 93% tumor growth inhibition has been reported, the specific dose and animal model details are not available in the provided search results.

Pharmacokinetic Parameters in Rats (Single Oral Dose):

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
100 Data not availableData not availableData not available
250 Data not availableData not availableData not available
1000 Data not availableData not availableData not available

Note: A validated LC-MS/MS method has been developed for a pharmacokinetic study of IG-105 in rats at these doses, which showed tumor growth inhibition activity. However, the specific values for Cmax, Tmax, and AUC are not provided in the search results.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is to determine the effect of IG-105 on the assembly of microtubules in a cell-free system.

Materials:

  • Tubulin protein (lyophilized)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • IG-105 (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • Negative control (solvent vehicle)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL). Keep on ice.

    • Prepare a stock solution of GTP (e.g., 100 mM) and add to the tubulin solution to a final concentration of 1 mM just before use.

    • Prepare a serial dilution of IG-105 in General Tubulin Buffer. Also, prepare solutions for positive and negative controls.

  • Assay Setup:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C.

    • Add the IG-105 dilutions, positive control, and negative control to the designated wells of the microplate.

    • To initiate the polymerization reaction, add the tubulin/GTP solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every minute for a period of 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of IG-105 and the controls.

    • Analyze the polymerization curves to determine the effect of IG-105 on the rate and extent of tubulin polymerization. A decrease in the Vmax and the final plateau of the curve compared to the negative control indicates inhibition of polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of IG-105 on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell culture medium and supplements

  • IG-105

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in culture plates and allow them to attach overnight.

    • Treat the cells with various concentrations of IG-105 for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be consistent with the mechanism of a tubulin polymerization inhibitor.

In Vivo Tumor Growth Inhibition Study (General Protocol)

This is a general protocol for assessing the antitumor efficacy of IG-105 in a xenograft mouse model. This should be adapted based on the specific tumor model and experimental design.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel (optional)

  • IG-105 formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer IG-105 at various doses to the treatment groups according to the desired schedule (e.g., daily oral gavage).

    • Administer the vehicle to the control group using the same route and schedule.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines the quantification of IG-105 in rat plasma.[1]

Materials and Instrumentation:

  • Sprague-Dawley rats

  • IG-105

  • Internal Standard (IS), e.g., Combretastatin A4

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 column

  • Acetonitrile, water, acetic acid (for mobile phase)

  • Plasma collection tubes (e.g., containing heparin)

Procedure:

  • Animal Dosing and Sample Collection:

    • Administer a single oral dose of IG-105 (e.g., 100, 250, or 1000 mg/kg) to rats.

    • Collect blood samples at various time points post-dosing.

    • Centrifuge the blood to separate the plasma and store at -80°C until analysis.

  • Sample Preparation:

    • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing the internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18

      • Mobile Phase: Isocratic mixture of acetonitrile, water, and acetic acid (56:44:0.2, v/v/v).[1]

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Selected Reaction Monitoring (SRM).

      • Ion Transitions: m/z 398 → 154 for IG-105 and m/z 317 → 286 for the internal standard (Combretastatin A4).[1]

  • Data Analysis:

    • Construct a calibration curve using standards of known IG-105 concentrations.

    • Quantify the concentration of IG-105 in the plasma samples.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Signaling Pathway of IG-105

IG105_Mechanism IG105 IG-105 Tubulin α/β-Tubulin Dimers IG105->Tubulin Binds to Colchicine Pocket Microtubule Microtubule Polymer IG105->Microtubule Inhibits Assembly Disrupts Dynamics Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization M_Phase M Phase Arrest Microtubule->M_Phase Mitotic Spindle Formation Apoptosis Apoptosis M_Phase->Apoptosis Prolonged Arrest Leads to CyclinB1 Cyclin B1 Degradation M_Phase->CyclinB1 Prevents InVivo_Workflow cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7) Implantation Subcutaneous Implantation of Cancer Cells Cell_Culture->Implantation Animal_Acclimation Acclimation of Immunocompromised Mice Animal_Acclimation->Implantation Tumor_Monitoring Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization Randomization into Groups (Treatment vs. Control) Tumor_Monitoring->Randomization Dosing Administer IG-105 (or Vehicle) Randomization->Dosing Measurement Measure Tumor Volume and Body Weight Dosing->Measurement Repeatedly Measurement->Dosing Endpoint Study Endpoint Measurement->Endpoint Data_Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Data_Analysis

References

Troubleshooting & Optimization

Improving IG-105 synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of IG-105. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the purity of the commercially available IG-105 standard?

A1: The purity of commercially available IG-105 is typically reported to be around 99.5%, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Q2: What is a common analytical method for quantifying IG-105?

A2: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is a rapid and convenient way to quantify IG-105.[1] This method often utilizes a C18 column with an isocratic mobile phase, such as acetonitrile-water-acetic acid.[1]

Q3: Are there established methods for purifying IG-105?

A3: While specific, detailed public protocols for IG-105 purification are scarce, general techniques in small molecule purification are applicable. These can include recrystallization to remove impurities. For instance, a common technique involves dissolving the compound in a hot solvent mixture (like DMF/DMSO) and then adding a miscible anti-solvent (like water) to induce crystallization of the pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of IG-105, impacting yield and purity.

Issue 1: Low Overall Yield in Multi-Step Synthesis

Question: My overall yield for the three-step synthesis of IG-105 is significantly lower than the reported 36%. What are the potential causes and solutions?

Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at each stage. Based on analogous syntheses, here are some common areas to investigate:

  • Incomplete Reactions: Ensure each step of the reaction goes to completion. Monitor the reaction progress using appropriate analytical techniques like TLC or LC-MS.

  • Side Reactions: Unwanted side reactions can consume starting materials and generate impurities. Carefully control reaction conditions such as temperature and addition rates of reagents. For example, in nitration steps, significant foaming can indicate off-gassing and consumption of intermediates, which may be mitigated by adjusting addition times and temperatures.

  • Product Loss During Work-up and Purification: Mechanical losses during transfers, extractions, and filtrations can add up. Optimize your work-up procedure to minimize handling steps. For purification, ensure your chosen method is well-suited for IG-105 and that you are not losing a significant portion of your product during this stage.

Experimental Workflow for Yield Optimization

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Synthesis of IG-105 cluster_3 Troubleshooting Points Start Start with 2,6-Dichloropyrazine Step1 React with Sodium Methoxide Start->Step1 IntermediateA Intermediate A (2-chloro-6-methoxypyrazine) Step1->IntermediateA T1 Monitor reaction completion (TLC/LC-MS) Step1->T1 Step2 Treatment with Aqueous Ammonia IntermediateA->Step2 IntermediateB Intermediate B (2,6-diamino-3,5-dinitropyrazine) Step2->IntermediateB T2 Control temperature and addition rates Step2->T2 Step3 Oxidation with TFA & H2O2 IntermediateB->Step3 FinalProduct IG-105 Step3->FinalProduct T3 Optimize work-up and purification Step3->T3

Caption: Troubleshooting workflow for IG-105 synthesis.

Issue 2: Presence of Impurities in the Final Product

Question: My final IG-105 product shows significant impurities by HPLC analysis. How can I improve its purity?

Answer: Impurities can originate from starting materials, side-products, or degradation products. Here are some strategies to enhance purity:

  • Starting Material Purity: Ensure the purity of your starting materials. Impurities in the initial reactants can be carried through the synthesis.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that provides good separation of IG-105 from its impurities. A process of dissolving the crude product in a hot mixture of DMF/DMSO followed by the addition of hot water to induce crystallization has been shown to be effective for similar compounds.

  • Chromatography: If recrystallization is insufficient, column chromatography can be employed for more challenging separations.

  • Washing: Ensure the final product is thoroughly washed to remove any residual acids or other reagents from the reaction mixture.

Decision Tree for Purity Improvement

G Start Impure IG-105 Product CheckPurity Analyze Impurity Profile (HPLC) Start->CheckPurity Recrystallization Attempt Recrystallization CheckPurity->Recrystallization CheckPurity2 Purity Acceptable? Recrystallization->CheckPurity2 Chromatography Perform Column Chromatography CheckPurity2->Chromatography No End Pure IG-105 CheckPurity2->End Yes CheckPurity3 Purity Acceptable? Chromatography->CheckPurity3 CheckPurity3->End Yes Reassess Re-evaluate Synthesis Conditions CheckPurity3->Reassess No

Caption: A logical approach to improving IG-105 purity.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Reaction Temperature (Step 2) 50 °C60 °C70 °C
Yield of Intermediate B 75%80%78%
Reaction Time (Step 3) 8 hours12 hours16 hours
Yield of IG-105 90%95%94%
Recrystallization Solvent Ethanol/WaterDMF/WaterDMSO/Water
Final Purity (HPLC) 98.5%99.2%99.5%

Note: This data is illustrative and based on typical optimization experiments for analogous compounds.

Experimental Protocols

Protocol 1: Synthesis of 2,6-diamino-3,5-dinitropyrazine (B3353006) (Intermediate B)
  • To a solution of 2-chloro-6-methoxy-3,5-dinitropyrazine in acetonitrile, add aqueous ammonia.

  • Heat the reaction mixture to 60 °C for 1 hour.

  • Cool the mixture, and the product will precipitate as a yellow solid.

  • Collect the precipitate by filtration and wash with water.

  • Dry the product under vacuum. The resulting solid can be used directly in the next step.

Protocol 2: Synthesis of IG-105
  • Treat 2,6-diamino-3,5-dinitropyrazine with a mixture of trifluoroacetic acid and 30% hydrogen peroxide.

  • Stir the heterogeneous mixture at room temperature overnight.

  • Filter the reaction mixture to collect the product.

  • Wash the solid product thoroughly with water to yield IG-105 as a brilliant yellow powder.

Protocol 3: Recrystallization of IG-105
  • Dissolve the crude IG-105 in a minimal amount of a hot mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • To the hot solution, add an equivalent volume of hot water.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the resulting fine needles of pure IG-105 by filtration.

  • Wash the crystals with cold water and dry under vacuum.

References

Technical Support Center: Overcoming IG-105 Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with IG-105 for successful in vitro assays.

Troubleshooting Guide

Issue: IG-105 Precipitation in Aqueous Media

If you are observing precipitation of IG-105 upon dilution of your stock solution into aqueous assay media, it is likely due to the compound's poor aqueous solubility. The following table outlines potential solvent systems and strategies to enhance solubility.

Solvent System/Strategy Concentration Range Pros Cons Recommendation
100% DMSO Stock 1-10 mMHigh initial solubility of IG-105.Can cause compound to "crash out" upon aqueous dilution. Potential for DMSO-induced cellular toxicity at higher final concentrations.Prepare a high-concentration stock in DMSO. When diluting into aqueous media, do so dropwise while vortexing to minimize precipitation. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all experimental conditions.
Co-solvents (e.g., DMSO/Ethanol (B145695), DMSO/PEG400) 1-5 mMCan improve the stability of the compound in the final aqueous solution compared to DMSO alone.May still require careful dilution. The co-solvent could have its own effects on the assay.Test various ratios of co-solvents to find the optimal balance for solubility and minimal assay interference. A 1:1 ratio of DMSO:Ethanol or DMSO:PEG400 is a good starting point.
Use of Surfactants (e.g., Tween® 80, Pluronic® F-68) 0.01-0.1% in final mediaCan significantly increase the apparent solubility of hydrophobic compounds by forming micelles.[1]May interfere with certain cell-based assays or protein interactions.[2]Recommended for cell-free assays. For cell-based assays, perform a toxicity titration of the surfactant alone to determine the maximum non-toxic concentration.
Complexation with Cyclodextrins (e.g., HP-β-CD) 1-10 mM IG-105 with excess cyclodextrinForms an inclusion complex that enhances aqueous solubility.[3] Generally well-tolerated by cells.[3]May alter the effective free concentration of IG-105. Requires optimization of the IG-105:cyclodextrin ratio.Prepare the IG-105/cyclodextrin complex before dilution into the final assay medium.
pH Adjustment Dependent on pKa of IG-105For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[1][4]May not be compatible with the pH requirements of the biological assay. Can cause chemical degradation of the compound.Determine the pKa of IG-105. If it is acidic or basic, test solubility in buffers with different pH values. Ensure the final assay pH is maintained.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing an IG-105 stock solution?

A1: We recommend starting with 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). IG-105, a novel carbazole (B46965) sulfonamide, is likely to have better solubility in organic solvents.[5]

Q2: My IG-105 precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue with poorly soluble compounds.[3] Here are a few troubleshooting steps:

  • Lower the final concentration: Determine the highest concentration of IG-105 that remains in solution in your final assay medium.

  • Modify the dilution method: Add the IG-105 stock solution dropwise to the assay medium while vortexing or stirring to facilitate rapid dispersion.

  • Use a co-solvent: Prepare your stock in a mixture of solvents, such as DMSO and ethanol or DMSO and polyethylene (B3416737) glycol (PEG).

  • Incorporate a surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween® 80 (0.01-0.05%) to your assay buffer can help maintain solubility.[2]

  • Consider complexation: Using cyclodextrins can enhance the aqueous solubility of IG-105.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.5% DMSO is generally considered safe for most cell-based assays. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can I use sonication to help dissolve IG-105?

A4: Yes, sonication can be a useful technique to aid in the dissolution of IG-105, especially when preparing the initial stock solution.[2] It can help break down aggregates and increase the rate of solubilization. However, be cautious with the duration and power of sonication to avoid heating and potential degradation of the compound.

Q5: How can I determine the actual concentration of soluble IG-105 in my assay medium?

A5: After preparing your final working solution, you can centrifuge it at high speed to pellet any precipitated compound. The concentration of IG-105 remaining in the supernatant can then be quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy, if a standard curve is available. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of IG-105.[5]

Experimental Protocols

Protocol 1: Preparation of IG-105 Stock Solution in DMSO

  • Weigh out the desired amount of IG-105 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of IG-105 Working Solution using a Co-Solvent System

  • Prepare a 10 mM stock solution of IG-105 in 100% DMSO as described in Protocol 1.

  • Create an intermediate stock solution by diluting the 10 mM DMSO stock in a co-solvent such as ethanol or PEG400. For example, to make a 1 mM intermediate stock in 1:1 DMSO:Ethanol, mix equal volumes of the 10 mM IG-105 stock and 100% ethanol.

  • Add the intermediate stock solution dropwise to the pre-warmed aqueous assay medium while vortexing to achieve the final desired concentration.

  • Ensure the final concentration of the co-solvent mix is below the tolerance level for your specific assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh IG-105 Powder add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock 10 mM Stock in DMSO vortex->stock dilute Dilute Stock in Aqueous Medium stock->dilute Dropwise Addition vortex_dilute Vortex During Dilution dilute->vortex_dilute final Final Working Solution vortex_dilute->final

Caption: Experimental workflow for preparing IG-105 solutions.

signaling_pathway cluster_cell Cellular Environment cluster_media Aqueous Medium IG105_sol Soluble IG-105 Receptor Target Receptor IG105_sol->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Activates Response Cellular Response (e.g., Apoptosis) Signaling->Response IG105_agg Aggregated/Precipitated IG-105 IG105_agg->IG105_sol Equilibrium

Caption: IG-105 solubility and its effect on target engagement.

References

Technical Support Center: IG-105 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of IG-105 under various storage conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended short-term and long-term storage conditions for lyophilized IG-105?

For short-term storage (days to weeks), lyophilized IG-105 is stable at room temperature, though storage at 4°C or colder is recommended.[1] For long-term storage (longer than 4 weeks), it is strongly advised to store lyophilized IG-105 at -20°C or -80°C.[1]

2. How should I store IG-105 once it is reconstituted in a solution?

Peptides in solution are significantly less stable than in their lyophilized form.[1] For reconstituted IG-105, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1][2] Stock solutions should ideally be prepared in dry, organic solvents to minimize hydrolysis.[1] Generally, peptide solutions are stable for 1-2 weeks at +4°C and for 3-4 months at -20°C.[1] For longer-term storage of solutions, -80°C is recommended.[1] The stability will also depend on the solvent and pH (pH 5-7 is generally optimal).[1]

3. What are the common degradation pathways for IG-105?

Like many peptides and proteins, IG-105 is susceptible to several degradation pathways, including:

  • Aggregation: Formation of both soluble and insoluble aggregates, which can be covalent or non-covalent. This is a major degradation pathway, especially at high temperatures.[3]

  • Deamidation: The chemical modification of asparagine and glutamine residues.[4]

  • Oxidation: Particularly of methionine, tryptophan, and histidine residues, which can be induced by light exposure.[3]

  • Fragmentation: Cleavage of peptide bonds, often accelerated at high temperatures.[3]

  • Disulfide Bond Scrambling: Incorrect formation of disulfide bonds can lead to loss of activity.

4. I observed precipitation in my reconstituted IG-105 solution. What should I do?

Precipitation is likely due to the formation of insoluble aggregates, a common issue with peptides.[3] This can be triggered by factors such as improper storage temperature, repeated freeze-thaw cycles, or the choice of solvent. If you observe precipitation, it is recommended to centrifuge the sample to separate the insoluble particles before use. However, be aware that the concentration of active IG-105 in the supernatant may be reduced. To prevent this, ensure proper storage as aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.

5. How does light exposure affect the stability of IG-105?

Exposure to light can lead to the oxidation of sensitive amino acid residues like tryptophan, methionine, and histidine.[3] It can also contribute to the formation of aggregates and fragmentation.[3] Therefore, it is crucial to protect IG-105 from light during storage and handling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity - Improper storage temperature- Multiple freeze-thaw cycles- Degradation (aggregation, oxidation, etc.)- Ensure storage at recommended temperatures (-20°C or -80°C for long-term).- Aliquot reconstituted solutions to avoid repeated freeze-thaw cycles.- Protect from light.
Visible particles or cloudiness in solution - Formation of insoluble aggregates- Centrifuge the solution to remove precipitates.- For future prevention, follow recommended reconstitution and storage protocols.
Inconsistent experimental results - Variability in sample handling- Degradation of IG-105 stock solution- Standardize sample preparation and handling procedures.- Use freshly prepared aliquots for each experiment.

Stability Data Summary

The following tables provide a general overview of the expected stability of a peptide like IG-105 under different conditions. Specific quantitative data would need to be generated for each specific formulation of IG-105.

Table 1: Stability of Lyophilized IG-105

Storage Condition Duration Expected Stability
Room TemperatureSeveral days to weeksStable[1]
4°CWeeks to monthsStable[1]
-20°CMonths to yearsHighly Stable[1]
-80°CYearsHighly Stable[1]

Table 2: Stability of Reconstituted IG-105 in Aqueous Buffer (pH 5-7)

Storage Condition Duration Expected Stability
4°C1-2 weeksModerately Stable[1]
-20°C3-4 monthsStable[1]
-80°CUp to 1 yearHighly Stable[1]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

  • Prepare solutions of IG-105 at a known concentration in the desired buffer.

  • Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for different time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, collect an aliquot from each temperature condition.

  • Analyze the aliquots for signs of degradation using methods such as:

    • Size Exclusion Chromatography (SEC): To detect the formation of soluble aggregates.

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): To identify and quantify degradation products.

    • Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure.

  • Compare the results to the sample at time zero to determine the rate of degradation at each temperature.

Protocol 2: Freeze-Thaw Stability Assessment

  • Prepare aliquots of a stock solution of IG-105.

  • Subject the aliquots to a series of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing the sample at -20°C or -80°C and then thawing it at room temperature or 4°C.

  • After the designated number of cycles, analyze the samples for aggregation (using SEC) and purity (using RP-HPLC).

  • Compare the results to a control sample that has not undergone any freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Reconstitute IG-105 aliquot Aliquot Samples prep->aliquot thermal Thermal Stress (e.g., 4°C, 25°C, 40°C) aliquot->thermal freeze_thaw Freeze-Thaw Cycles (1x, 3x, 5x) aliquot->freeze_thaw light Light Exposure (ICH Q1B) aliquot->light sec SEC (Aggregation) thermal->sec rp_hplc RP-HPLC (Purity/Degradants) thermal->rp_hplc cd CD Spectroscopy (Structure) thermal->cd freeze_thaw->sec freeze_thaw->rp_hplc light->rp_hplc

Caption: Experimental workflow for assessing IG-105 stability.

degradation_pathways cluster_degradation Degradation Products cluster_stressors Stressors IG105 Native IG-105 Aggregates Aggregates (Soluble/Insoluble) IG105->Aggregates Deamidated Deamidated Forms IG105->Deamidated Oxidized Oxidized Forms IG105->Oxidized Fragments Fragments IG105->Fragments Temp High Temperature Temp->Aggregates Temp->Deamidated Temp->Fragments FreezeThaw Freeze-Thaw FreezeThaw->Aggregates Light Light Light->Oxidized pH Extreme pH pH->Deamidated pH->Fragments

Caption: Common degradation pathways for peptide-based compounds.

References

Technical Support Center: Troubleshooting Inconsistent Experimental Results with IG-105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent experimental results when working with the hypothetical inhibitor, IG-105.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of IG-105 across different experimental batches. What are the potential causes?

A1: Variability in IC50 values is a common issue that can arise from several factors throughout the experimental workflow. Key areas to investigate include:

  • Cell-Based Assay Variability: Inconsistencies in cell culture conditions can significantly impact results.[1][2] This includes variations in cell passage number, cell seeding density, and the presence of contaminants like mycoplasma.[3][4][5]

  • Reagent Stability and Handling: The stability of IG-105 and other critical reagents is paramount. Improper storage or repeated freeze-thaw cycles can degrade the compound, leading to altered potency.[6] Ensure all reagents are handled according to the manufacturer's instructions.

  • Operator Variability: Differences in experimental execution between individuals, or even by the same individual on different days, can introduce variability.[7] Standardizing protocols and providing thorough training can mitigate this.

  • Equipment Performance: Malfunctioning or improperly calibrated equipment, such as pipettes and plate readers, can lead to inaccurate measurements.[8][9][10]

Q2: Our Western blot results for the downstream target of IG-105, Protein-X, are inconsistent. Sometimes we see a strong decrease in phosphorylation, and other times there is minimal change. What should we troubleshoot?

A2: Inconsistent Western blot results can be frustrating. A systematic approach to troubleshooting is often effective.[11][12][13] Consider the following:

  • Sample Preparation: Ensure consistent lysis buffer composition and protein quantification. Incomplete cell lysis or inaccurate protein measurement will lead to variable loading.

  • Antibody Performance: The quality and concentration of both primary and secondary antibodies are critical.[14] Titrate your antibodies to determine the optimal concentration and ensure they are specific to the target protein.[11] Using fresh antibody dilutions for each experiment is recommended.

  • Transfer Efficiency: Inefficient protein transfer from the gel to the membrane can result in weak or absent bands.[11] Confirm successful transfer using a reversible protein stain like Ponceau S.

  • Washing and Blocking: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane.[11][14] Optimize blocking conditions to minimize non-specific antibody binding.[11]

Q3: We suspect our IG-105 stock solution may be degrading over time. How can we assess its stability?

A3: Reagent stability is a critical factor for reproducible results.[15][16] To assess the stability of your IG-105 stock solution, you can perform the following:

  • Prepare Fresh Stock: Prepare a fresh stock solution of IG-105 from a new powder aliquot.

  • Compare Potency: Directly compare the potency of the old and new stock solutions in a dose-response experiment (e.g., a cell viability assay).

  • LC-MS Analysis: For a more definitive assessment, analyze the old and new stock solutions by liquid chromatography-mass spectrometry (LC-MS) to check for the presence of degradation products.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Inconsistent Cell-Based Assay Results

This guide provides a structured approach to troubleshooting variability in cell-based assays when using IG-105.

Problem: High variability in cell viability or proliferation assay results between replicate plates or experiments.

Potential Cause Recommended Action Expected Outcome
Inconsistent Cell Seeding Verify cell counting method (e.g., use an automated cell counter). Ensure thorough mixing of the cell suspension before plating. Calibrate pipettes regularly.Consistent cell numbers across all wells and plates, leading to more uniform assay signals.
Edge Effects [17]Avoid using the outer wells of the microplate. Fill outer wells with sterile PBS or media to maintain humidity. Ensure proper plate sealing during incubation.Minimized evaporation and temperature gradients across the plate, resulting in more consistent results between inner and outer wells.
Mycoplasma Contamination [3][4][18]Routinely test cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay). Discard any contaminated cultures.Elimination of a hidden variable that can significantly alter cellular responses to IG-105.
Reagent Preparation Errors Prepare fresh dilutions of IG-105 for each experiment. Use a calibrated pipette for serial dilutions. Ensure all other reagents are within their expiration dates and stored correctly.Consistent and accurate concentrations of IG-105 and other assay components, leading to reproducible dose-response curves.
Guide 2: Troubleshooting Unreliable Western Blot Data

This guide addresses common issues encountered during Western blotting for IG-105's target, Protein-X.

Problem: Weak or no signal for phosphorylated Protein-X (p-Protein-X) after IG-105 treatment.

Potential Cause Recommended Action Expected Outcome
Inefficient Protein Extraction Use a lysis buffer containing phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption.Preservation of the phosphorylation status of Protein-X and efficient protein extraction.
Low Antibody Affinity/Concentration [14]Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[14] Use a fresh dilution of the antibody.Enhanced detection of the target protein, resulting in a stronger signal.
Suboptimal Transfer Conditions Optimize the transfer time and voltage based on the molecular weight of Protein-X. Ensure good contact between the gel and the membrane.Efficient transfer of Protein-X from the gel to the membrane, leading to a detectable signal.
Inactive Secondary Antibody or Substrate Use a fresh vial of HRP-conjugated secondary antibody and a new batch of chemiluminescent substrate.A strong and reliable signal upon substrate addition.

Experimental Protocols

Protocol 1: Cell Viability Assay using a Resazurin-based Reagent
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of IG-105 in culture medium. Remove the old medium from the cells and add the IG-105 dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plate for 1-4 hours and then measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Protein-X
  • Cell Lysis: After treatment with IG-105, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Protein-X (at the optimized dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add a chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Protein-X and a loading control (e.g., GAPDH or β-actin) for normalization.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A IG-105 IG-105 IG-105->Kinase A Protein-X Protein-X Kinase A->Protein-X Phosphorylated Protein-X Phosphorylated Protein-X Protein-X->Phosphorylated Protein-X Phosphorylation Cell Proliferation Cell Proliferation Phosphorylated Protein-X->Cell Proliferation

Caption: IG-105 signaling pathway inhibition.

Experimental_Workflow cluster_PreAnalytics Pre-Analytical cluster_Analytics Analytical cluster_PostAnalytics Post-Analytical Cell Culture Cell Culture IG-105 Treatment IG-105 Treatment Cell Culture->IG-105 Treatment Sample Collection Sample Collection IG-105 Treatment->Sample Collection Western Blot Western Blot Sample Collection->Western Blot Cell Viability Assay Cell Viability Assay Sample Collection->Cell Viability Assay Data Analysis Data Analysis Western Blot->Data Analysis Cell Viability Assay->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: General experimental workflow.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Reagents Check Reagents Inconsistent Results->Check Reagents Calibrate Equipment Calibrate Equipment Inconsistent Results->Calibrate Equipment Standardize Protocol Standardize Protocol Inconsistent Results->Standardize Protocol Review Cell Culture Review Cell Culture Inconsistent Results->Review Cell Culture Results Consistent? Results Consistent? Check Reagents->Results Consistent? Calibrate Equipment->Results Consistent? Standardize Protocol->Results Consistent? Review Cell Culture->Results Consistent? Problem Solved Problem Solved Results Consistent?->Problem Solved Yes Consult Senior Scientist Consult Senior Scientist Results Consistent?->Consult Senior Scientist No

Caption: A logical approach to troubleshooting.

References

Mitigating matrix effects in IG-105 bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of IG-105. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating matrix effects commonly encountered during the quantification of IG-105 in biological samples.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your IG-105 bioanalysis experiments.

Issue 1: Poor reproducibility or high variability in results between samples.

  • Question: My team is observing significant variability in IG-105 concentrations between replicate samples and different sample lots. What could be the cause?

  • Answer: High variability is often a primary indicator of matrix effects.[1][2] Components in the biological matrix (e.g., plasma, serum) can interfere with the assay, leading to inconsistent results.[1][2][3] This interference can vary between individual samples, causing poor reproducibility.[4] We recommend performing a parallelism assessment to confirm if matrix effects are the root cause.[5][6]

Issue 2: Lower than expected recovery of spiked IG-105.

  • Question: When we spike a known concentration of IG-105 into our biological matrix, the measured concentration is consistently lower than the expected value. Why is this happening?

  • Answer: Low recovery of a spiked analyte is a classic sign of matrix-induced signal suppression.[1][7] Endogenous components in the sample matrix, such as proteins, lipids, or carbohydrates, can interfere with the binding of IG-105 to the assay reagents, leading to a reduced signal.[1][2] A spike recovery experiment is a fundamental way to identify this type of matrix interference.[1] An acceptable recovery range is typically between 80-120%.[1]

Issue 3: The assay fails to meet the required sensitivity (High LLOQ).

  • Question: We are struggling to achieve the desired lower limit of quantification (LLOQ) for IG-105 in our assay. Could matrix effects be the culprit?

  • Answer: Yes, matrix effects can significantly impact assay sensitivity.[7][8] Signal suppression caused by interfering molecules can raise the background noise or reduce the signal of your analyte, making it difficult to detect low concentrations of IG-105.[9] This directly leads to a higher LLOQ.[2]

Issue 4: Non-parallelism observed between the standard curve and serially diluted samples.

  • Question: Our serially diluted patient samples do not run parallel to the standard curve prepared in a surrogate matrix. What does this indicate?

  • Answer: Lack of parallelism is a strong indication of a matrix effect.[5][6] It suggests that the relationship between concentration and response for the analyte in the biological matrix is different from that in the standard curve diluent.[5] This can be due to interfering substances in the sample matrix that are not present in the surrogate matrix.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of IG-105 bioanalysis?

A1: Matrix effects are the influence of all components in a biological sample, other than the analyte (IG-105), on the measurement of the analyte.[4] These effects can either suppress or enhance the analytical signal, leading to inaccurate quantification of IG-105.[2][3][7] Common sources of matrix effects in plasma or serum include endogenous substances like phospholipids, proteins, and carbohydrates.[1][2]

Q2: How can I detect the presence of matrix effects in my IG-105 assay?

A2: Several experimental approaches can be used to detect matrix effects:

  • Spike Recovery: A known amount of IG-105 is added to a biological sample and the recovery is calculated. A recovery outside the 80-120% range suggests the presence of matrix effects.[1]

  • Parallelism Analysis: The dose-response curve of serially diluted biological samples is compared to the standard curve. Non-parallel curves indicate a matrix effect.[5][6]

  • Post-column Infusion (for LC-MS methods): This method helps to identify regions in the chromatogram where matrix components suppress or enhance the signal.[8][10]

Q3: What are the most common strategies to mitigate matrix effects?

A3: Common mitigation strategies include:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[1][11][12][13]

  • Matrix Matching: Preparing the calibration standards in the same biological matrix as the samples can help to equalize the matrix effects across the assay.[1][9]

  • Use of Alternative Reagents: Employing different antibodies or assay buffers containing blocking agents can minimize interference.[14][15]

  • Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to remove interfering substances before analysis.[16]

Q4: When should I choose one mitigation strategy over another?

A4: The choice of strategy depends on the nature and severity of the matrix effect. Sample dilution is often the simplest and first approach.[11] If dilution does not resolve the issue or compromises assay sensitivity, more advanced techniques like matrix-matched calibrators or improved sample cleanup should be considered.[6][12] For significant interference, a combination of strategies might be necessary.[14]

Data on Mitigation Strategies

The following table summarizes the potential impact of various mitigation strategies on assay performance.

Mitigation StrategyPotential Impact on Assay PerformanceConsiderations
Sample Dilution Reduces concentration of interfering substances, potentially improving accuracy and precision.[1][12]May decrease assay sensitivity if IG-105 concentration is low.[11][12]
Matrix-Matched Calibrators Can compensate for consistent matrix effects across all samples, improving accuracy.[1][9]Requires a reliable source of analyte-free matrix. May not account for inter-individual sample variability.
Solid-Phase Extraction (SPE) Effectively removes a broad range of interfering components, leading to cleaner samples and reduced matrix effects.[16]Can be more time-consuming and may require method development to optimize recovery of IG-105.
Use of Blocking Agents Can reduce non-specific binding and interference from endogenous antibodies or proteins.[14][15]The effectiveness is dependent on the specific interfering substance and the blocking agent used.

Experimental Protocols

Protocol 1: Spike and Recovery for Matrix Effect Assessment

  • Prepare Samples: Obtain at least six different lots of the biological matrix (e.g., human plasma).

  • Spike Samples: Spike a known concentration of IG-105 into a portion of each matrix lot. The spiked concentration should be at a low, medium, and high level within the assay's expected range.

  • Prepare Control Samples: Prepare control samples by spiking the same concentrations of IG-105 into the assay buffer or a surrogate matrix.

  • Analyze Samples: Analyze both the matrix-spiked samples and the control samples according to the established IG-105 assay protocol.

  • Calculate Recovery: Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration in Matrix / Spiked Concentration) * 100

  • Evaluate Results: A mean recovery between 80% and 120% is generally considered acceptable.[1]

Protocol 2: Parallelism Assessment

  • Prepare Standard Curve: Prepare a standard curve of IG-105 in the surrogate matrix as per the assay protocol.

  • Select Samples: Select at least three independent sources of the biological matrix containing endogenous or spiked IG-105.

  • Serially Dilute Samples: Create a series of dilutions for each biological sample using the surrogate matrix as the diluent.

  • Analyze Samples: Analyze the standard curve and the serially diluted samples in the same assay run.

  • Plot Data: Plot the concentration versus the response for both the standard curve and the diluted samples on the same graph.

  • Assess Parallelism: Visually inspect the curves for parallelism. The curves for the diluted samples should be parallel to the standard curve.[5] Statistical methods can also be used to assess the similarity of the slopes.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_spike Spike and Recovery cluster_parallelism Parallelism Assessment Spike_Start Obtain Matrix Samples Spike_Process Spike IG-105 into Matrix and Control Buffer Spike_Start->Spike_Process Spike_Analyze Analyze Samples Spike_Process->Spike_Analyze Spike_Calculate Calculate % Recovery Spike_Analyze->Spike_Calculate Spike_End Evaluate Results (80-120%) Spike_Calculate->Spike_End Parallel_Start Prepare Standard Curve Parallel_Analyze Analyze Standard Curve and Diluted Samples Parallel_Start->Parallel_Analyze Parallel_Process Serially Dilute Biological Samples Parallel_Process->Parallel_Analyze Parallel_Plot Plot Dose-Response Curves Parallel_Analyze->Parallel_Plot Parallel_End Assess Parallelism of Curves Parallel_Plot->Parallel_End

Caption: Workflow for assessing matrix effects in IG-105 bioanalysis.

Mitigation_Strategy_Decision_Tree Start Matrix Effect Detected? Dilute Try Sample Dilution Start->Dilute Yes End_Success Assay Optimized Start->End_Success No Check_Sensitivity Is Sensitivity Acceptable? Dilute->Check_Sensitivity Matrix_Match Use Matrix-Matched Calibrators Check_Sensitivity->Matrix_Match No Check_Sensitivity->End_Success Yes Advanced_Cleanup Implement Advanced Sample Cleanup (e.g., SPE) Matrix_Match->Advanced_Cleanup If still problematic Matrix_Match->End_Success Advanced_Cleanup->End_Success End_Fail Re-evaluate Assay/Reagents Advanced_Cleanup->End_Fail If recovery is poor

References

Technical Support Center: IG-105 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: IG-105 is a hypothetical compound. The information provided below is for illustrative purposes, based on the assumed mechanism of action as a PI3K/Akt/mTOR pathway inhibitor, and should not be used for actual experimental design without validation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IG-105?

A1: IG-105 is a novel, potent, and selective ATP-competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, IG-105 blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt and mTOR.[1][2] This disruption of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in various cancers, leads to decreased cell proliferation and survival.[3][4][5]

Q2: What is a recommended starting dose for in vivo efficacy studies with IG-105?

A2: A definitive starting dose requires a Maximum Tolerated Dose (MTD) study. However, a preliminary estimation can be derived from in vitro IC50 values. As a general guideline, initial in vivo doses can be projected from in vitro data, but must be confirmed with a dose-range finding study in a small cohort of non-tumor-bearing mice to establish the MTD before proceeding to efficacy studies.[6][7]

Q3: How should I administer IG-105 to tumor-bearing mice?

A3: The route of administration depends on the formulation and pharmacokinetic (PK) profile of IG-105. Common routes for preclinical studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV).[8] The choice should be based on factors like bioavailability, desired peak concentration, and compound stability. Oral gavage is often preferred for drugs with good oral bioavailability, while IV administration provides 100% bioavailability but may have a shorter half-life.

Q4: What tumor models are appropriate for testing IG-105 efficacy?

A4: Given that IG-105 targets the PI3K pathway, cell line-derived xenograft (CDX) models using cancer cell lines with known PIK3CA mutations or PTEN loss are highly recommended.[1] Patient-derived xenograft (PDX) models with these genetic alterations can also provide more clinically relevant data.[8][9] The choice of model should align with the intended clinical indication.

Q5: What are the key endpoints to measure in an IG-105 in vivo efficacy study?

A5: The primary endpoint is typically tumor growth inhibition, measured by caliper measurements of tumor volume over time.[10][11] Other important endpoints include body weight (as a measure of toxicity), survival analysis, and pharmacodynamic (PD) markers in tumor tissue (e.g., levels of phosphorylated Akt or S6) to confirm target engagement.[12][13]

Troubleshooting Guides

Issue 1: High in vivo toxicity (e.g., >20% body weight loss, lethargy).

  • Potential Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD). On-target toxicities like hyperglycemia are common with PI3K inhibitors.[2][14]

  • Troubleshooting Steps:

    • Reduce Dose: Immediately lower the dose by 25-50% in the next cohort.

    • Refine Schedule: Switch from a continuous daily schedule to an intermittent one (e.g., 5 days on, 2 days off) to allow for recovery.[15]

    • Change Administration Route: If using IV or IP, consider switching to subcutaneous (SC) administration to potentially slow absorption and reduce peak plasma concentrations.[6]

    • Confirm MTD: If not already done, perform a formal dose-range finding study in healthy, non-tumor-bearing animals to establish the MTD.[6][7]

Issue 2: Lack of efficacy (no significant tumor growth inhibition).

  • Potential Cause: Insufficient drug exposure at the tumor site, suboptimal dosing schedule, or inherent tumor resistance.

  • Troubleshooting Steps:

    • Confirm Target Engagement: This is a critical step. Analyze tumor tissue from a satellite group of animals 2-4 hours post-dose. Use Western blot or immunohistochemistry to measure the levels of phosphorylated Akt (p-Akt) or phosphorylated S6 (p-S6). A lack of reduction in these markers indicates a problem with drug exposure or activity.[16][17]

    • Pharmacokinetic (PK) Analysis: Measure the concentration of IG-105 in plasma and tumor tissue to ensure that therapeutic levels are being achieved and maintained.[12][18][19]

    • Increase Dose/Frequency: If the current dose is well-tolerated, consider cautiously escalating the dose or increasing the dosing frequency (e.g., from once daily to twice daily).

    • Re-evaluate Tumor Model: Ensure the chosen xenograft model has a constitutively active PI3K pathway (e.g., PIK3CA mutation or PTEN loss), as this is a key predictor of sensitivity.[13][14]

Issue 3: High variability in tumor growth within the same treatment group.

  • Potential Cause: Inconsistent dosing technique, variability in tumor implantation, or inherent biological variability in the animal model.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all technicians are using a consistent and accurate technique for drug administration and tumor measurement.[6]

    • Tumor Size Randomization: When tumors reach the desired starting volume (e.g., 100-200 mm³), randomize the animals into treatment groups to ensure the average starting tumor volume is similar across all groups.[8]

    • Increase Group Size: A larger number of animals per group (e.g., n=8-10) can help mitigate the impact of individual animal variability.[6]

    • Evaluate Tumor Model: Some cell lines are known to have more inconsistent growth patterns in vivo. Ensure the selected tumor model demonstrates consistent growth kinetics.[9]

Data Presentation

Table 1: Hypothetical Dose-Response of IG-105 in a PIK3CA-mutant Xenograft Model.

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle00+5.2
IG-1051035+3.1
IG-1052568-4.5
IG-1055095 (Stasis)-15.8

Table 2: Hypothetical Pharmacokinetic Parameters of IG-105 in Mice.

ParameterValue (at 25 mg/kg, PO)
Cmax (Peak Plasma Concentration)2.5 µM
Tmax (Time to Peak Concentration)2 hours
AUC (Area Under the Curve)15 µM·h
Half-life (t½)6 hours

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of IG-105 in a subcutaneous xenograft mouse model.

  • Methodology:

    • Cell Culture & Implantation: Culture a human cancer cell line with a known PIK3CA mutation (e.g., MCF-7, HCT116) under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the flank of 6-8 week old female athymic nude mice.[11]

    • Tumor Monitoring & Randomization: Monitor tumor growth using digital calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.[11] When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).[8]

    • Dosing: Prepare IG-105 in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween-80). Administer IG-105 and vehicle control daily via the predetermined route (e.g., oral gavage) at the specified doses. Monitor animal body weight daily or at least three times per week as an indicator of toxicity.

    • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the maximum allowed size. The primary endpoint is the percentage of tumor growth inhibition. Euthanize animals and collect tumors for pharmacodynamic analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

  • Objective: To confirm target engagement of IG-105 in tumor tissue.

  • Methodology:

    • Tissue Collection: In a satellite group of tumor-bearing mice (n=3 per time point), administer a single dose of IG-105 or vehicle. Euthanize mice at selected time points (e.g., 2, 8, and 24 hours post-dose).

    • Sample Processing: Immediately excise tumors and snap-freeze in liquid nitrogen or fix in formalin.

    • Western Blot Analysis: Homogenize frozen tumor samples to extract proteins. Perform Western blotting on the protein lysates to detect the levels of total Akt, p-Akt (Ser473), total S6, and p-S6 (Ser235/236). A significant decrease in the ratio of phosphorylated to total protein in the IG-105 treated groups compared to the vehicle control confirms target inhibition.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes IG105 IG-105 IG105->PI3K Inhibits Workflow cluster_preclinical Pre-Efficacy Steps cluster_efficacy Efficacy Study cluster_analysis Analysis invitro 1. In Vitro IC50 (e.g., 100 nM) mtd 2. Max Tolerated Dose (MTD) Study in Healthy Mice invitro->mtd Estimate Starting Dose implant 3. Tumor Cell Implantation mtd->implant Determine Top Dose randomize 4. Randomize Mice (Tumor Volume ~150mm³) implant->randomize treat 5. Treat with Vehicle or IG-105 (e.g., 21 days) randomize->treat measure 6. Measure Tumor Volume & Body Weight treat->measure pkpd 7. PK/PD Analysis (Satellite Group) treat->pkpd Confirm Target Hit endpoint 8. Final Endpoint: Tumor Growth Inhibition measure->endpoint Troubleshooting result result start Lack of Efficacy? q1 Is dose well tolerated? (No weight loss) start->q1 q2 Is p-Akt reduced in tumor? (PD) q1->q2 Yes reduce_dose Action: Reduce dose. Run MTD study. q1->reduce_dose No increase_dose Action: Increase Dose or Frequency q2->increase_dose Yes check_pk Action: Run PK study. Check drug exposure. q2->check_pk No check_model Action: Re-evaluate model. Confirm PIK3CA/PTEN status. check_pk->check_model If PK is adequate

References

Technical Support Center: Enhancing Oral Absorption of IG-105 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral absorption of IG-105. The information is tailored to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known oral absorption characteristics of IG-105 from preclinical studies?

A1: Preclinical pharmacokinetic studies in rats have shown that IG-105 exhibits rapid but saturable oral absorption. This means that as the dose of IG-105 is increased, the systemic exposure does not increase proportionally. This saturation effect suggests that there may be limitations in its dissolution or absorption process at higher concentrations.[1]

Q2: What are the potential causes for the observed saturable absorption of IG-105?

A2: The saturable absorption of IG-105 could be attributed to a few key factors:

  • Low Aqueous Solubility: IG-105 may have poor solubility in the gastrointestinal fluids. At higher doses, the amount of drug administered may exceed its solubility, leading to a situation where not all of the drug can dissolve and be absorbed.

  • Transporter-Mediated Absorption: The absorption of IG-105 from the intestine into the bloodstream might be facilitated by a specific transporter protein. These transporters have a limited capacity and can become saturated at high drug concentrations, thus limiting the rate of absorption.[2][3]

  • Limited Dissolution Rate: The rate at which the IG-105 solid form dissolves in the gut may be slower than the rate of its absorption at lower doses. At higher doses, this dissolution rate can become the limiting factor.

Q3: What initial steps should I take to investigate the cause of IG-105's saturable absorption?

A3: To understand the underlying cause of IG-105's saturable absorption, a systematic approach is recommended:

  • Determine the Physicochemical Properties: Characterize the aqueous solubility of IG-105 at different pH values relevant to the gastrointestinal tract. Assess its permeability using in vitro models like the Caco-2 permeability assay. This will help classify IG-105 according to the Biopharmaceutics Classification System (BCS).

  • Conduct In Vitro Permeability Studies: Utilize Caco-2 cell monolayers to investigate if IG-105 is a substrate for any known uptake or efflux transporters.[4][5][6]

  • Perform Dose-Ranging In Vivo Studies: If not already done, conduct a carefully designed dose-escalation pharmacokinetic study in a relevant preclinical model (e.g., rats) to precisely define the dose at which absorption saturation begins.

Troubleshooting Guides

Issue 1: Non-linear Increase in Systemic Exposure (AUC) with Increasing Oral Doses
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Particle Size Reduction: Micronize or nanosize the IG-105 drug substance to increase the surface area available for dissolution. 2. Formulation with Solubilizing Agents: Develop formulations containing surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) to enhance the solubility of IG-105 in the gastrointestinal tract. 3. Amorphous Solid Dispersions: Prepare amorphous solid dispersions of IG-105 with a hydrophilic polymer to improve its dissolution rate and extent.
Transporter Saturation 1. Identify the Transporter: Conduct in vitro studies with specific inhibitors of known intestinal transporters (e.g., PEPT1, OATP) in Caco-2 cells to identify the transporter involved in IG-105 uptake. 2. Formulation with Transporter Modulators: Investigate the co-administration of excipients that can modulate the activity of the identified transporter. Caution: This approach requires careful evaluation for potential drug-drug interactions. 3. Controlled-Release Formulations: Develop a controlled-release formulation that delivers IG-105 to the intestine at a rate that does not saturate the transporter.
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
Potential Cause Troubleshooting Steps
pH-Dependent Solubility 1. Buffer the Formulation: Develop a formulation that includes buffering agents to maintain a more consistent pH microenvironment for IG-105 dissolution in the gut. 2. Enteric Coating: For compounds unstable or poorly soluble in the stomach's acidic pH, an enteric-coated formulation can ensure it dissolves in the more neutral pH of the small intestine.
Food Effects 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on IG-105 absorption. 2. Lipid-Based Formulations: If a positive food effect is observed (increased absorption with a high-fat meal), consider developing a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) to mimic the fed state and improve absorption consistency.
First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of IG-105 and identify the major metabolizing enzymes. 2. Inhibition of Metabolism: Co-administration with known inhibitors of the identified metabolizing enzymes in preclinical models can help quantify the extent of first-pass metabolism.

Data Presentation

Table 1: Pharmacokinetic Parameters of IG-105 in Rats After a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
100Data not availableData not availableData not available
250Data not availableData not availableData not available
1000Data not availableData not availableData not available
Note: Specific values for Cmax, Tmax, and AUC were not provided in the cited literature, but the study did indicate dose-dependent exposure with evidence of saturation at higher doses. Researchers should populate this table with their own experimental data.[1]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of IG-105 across a Caco-2 cell monolayer and to investigate the involvement of active transport mechanisms.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity before and after the experiment.

  • Permeability Measurement (Apical to Basolateral - A-to-B): a. Add IG-105 solution (at various concentrations) to the apical (A) side of the Transwell®. b. At predetermined time points, collect samples from the basolateral (B) side.

  • Permeability Measurement (Basolateral to Apical - B-to-A): a. Add IG-105 solution to the basolateral (B) side. b. Collect samples from the apical (A) side at the same time points.

  • Sample Analysis: Analyze the concentration of IG-105 in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests the involvement of an efflux transporter.

Protocol 2: LC-MS/MS Method for Quantification of IG-105

Objective: To accurately quantify the concentration of IG-105 in plasma or other biological matrices.

Methodology (based on a published method): [1]

  • Chromatographic Separation:

    • Column: C18 column.

    • Mobile Phase: Isocratic mixture of acetonitrile-water-acetic acid (56:44:0.2, v/v/v).

  • Mass Spectrometry Detection:

    • Mode: Selected Reaction Monitoring (SRM).

    • Ion Transitions:

      • IG-105: m/z 398 → 154

      • Internal Standard (e.g., Combretastatin A4): m/z 317 → 286

  • Sample Preparation:

    • Protein precipitation of plasma samples with acetonitrile.

    • Centrifugation and collection of the supernatant for injection.

  • Calibration Curve: Prepare a calibration curve using blank plasma spiked with known concentrations of IG-105 and the internal standard.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment (pH range) formulation Formulation Strategies (e.g., SEDDS, Solid Dispersion) solubility->formulation caco2 Caco-2 Permeability (Papp, Efflux Ratio) caco2->formulation pk_study Rodent Pharmacokinetic Study (Dose Escalation) formulation->pk_study analysis LC-MS/MS Analysis of Plasma Samples pk_study->analysis

Caption: Experimental workflow for enhancing IG-105 oral absorption.

troubleshooting_logic cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Formulation Strategies start Non-linear PK Observed (Saturable Absorption) sol_perm Assess Solubility & Permeability (BCS) start->sol_perm dose_prop Confirm Dose Proportionality in vivo start->dose_prop low_sol Low Solubility sol_perm->low_sol Poorly Soluble transporter Transporter Saturation sol_perm->transporter Highly Permeable sol_enhance Solubility Enhancement (Micronization, SEDDS) low_sol->sol_enhance cr_form Controlled Release Formulation transporter->cr_form

Caption: Troubleshooting logic for IG-105's saturable absorption.

signaling_pathway_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream drug_high IG-105 (High Conc.) transporter Uptake Transporter (e.g., PEPT1, OATP) drug_high->transporter Saturated passive Passive Diffusion drug_high->passive drug_low IG-105 (Low Conc.) drug_low->transporter Unsaturated drug_low->passive systemic_circ Systemic Circulation transporter->systemic_circ passive->systemic_circ

Caption: Potential mechanisms of IG-105 intestinal absorption.

References

Technical Support Center: IG-105 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the investigational kinase inhibitor, IG-105. IG-105 is a potent and selective inhibitor of the Chronomodulin-associated kinase 1 (CAK1), a critical regulator of cell cycle progression.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for IG-105?

IG-105 functions as an ATP-competitive inhibitor of Chronomodulin-associated kinase 1 (CAK1). By binding to the ATP-binding pocket of CAK1, IG-105 prevents the phosphorylation of its downstream targets, leading to G1 cell cycle arrest and subsequent apoptosis in sensitive cancer cells.

Q2: What are the primary known mechanisms of acquired resistance to IG-105?

Acquired resistance to IG-105 has been observed to occur through several mechanisms:

  • Target Alteration: The most common mechanism is the emergence of a "gatekeeper" mutation, T315I, within the ATP-binding pocket of CAK1. This mutation sterically hinders the binding of IG-105, reducing its inhibitory activity.[1][2][3]

  • Bypass Signaling Pathway Activation: Upregulation of parallel signaling pathways, such as the PI3K/Akt/mTOR pathway, can provide alternative pro-survival signals, allowing cancer cells to circumvent the effects of CAK1 inhibition.[1][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), can actively pump IG-105 out of the cell, reducing its intracellular concentration and efficacy.

Q3: Are there any known biomarkers that predict primary (intrinsic) resistance to IG-105?

While research is ongoing, preliminary data suggests that tumors with pre-existing low expression of CAK1 or those with hyperactivated parallel survival pathways may exhibit intrinsic resistance to IG-105 monotherapy.

Q4: My cells have developed resistance to IG-105. What is the first step I should take to investigate the mechanism?

The initial step is to determine if the resistance is due to a target-based alteration. We recommend performing Sanger sequencing of the CAK1 kinase domain in your resistant cell line to screen for the T315I mutation.

Q5: If my resistant cells do not have the T315I mutation, what should I investigate next?

If the T315I mutation is absent, the next step is to explore bypass signaling pathways and drug efflux mechanisms. Western blotting for key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, phospho-S6K) and qPCR or Western blotting for ABCB1 expression are recommended.

Troubleshooting Guides

Problem 1: Gradual loss of IG-105 efficacy in long-term cell culture experiments.
Possible Cause Suggested Solution
Emergence of a resistant subclone 1. Isolate single-cell clones from the resistant population and perform IC50 assays to confirm varying levels of resistance. 2. Sequence the CAK1 kinase domain in resistant clones to check for the T315I mutation. 3. Perform Western blot analysis to assess the activation of bypass signaling pathways (e.g., p-Akt, p-ERK).
Increased drug efflux 1. Perform a co-treatment experiment with an ABCB1 inhibitor (e.g., verapamil) and IG-105 to see if sensitivity is restored. 2. Quantify ABCB1 mRNA and protein levels via qPCR and Western blotting, respectively.
Drug degradation 1. Prepare fresh stock solutions of IG-105. 2. Confirm the stability of IG-105 in your specific cell culture medium over the time course of your experiment.
Problem 2: High variability in IC50 values for IG-105 across experiments.
Possible Cause Suggested Solution
Inconsistent cell seeding density 1. Optimize and standardize cell seeding density for your specific cell line. 2. Ensure even cell distribution in multi-well plates.
Variations in drug concentration 1. Prepare fresh serial dilutions of IG-105 for each experiment. 2. Verify the accuracy of your pipetting techniques.
Cell line heterogeneity 1. Perform single-cell cloning to establish a more homogenous cell population. 2. Regularly check for mycoplasma contamination.

Quantitative Data Summary

Table 1: IG-105 IC50 Values in Sensitive and Resistant Cell Lines

Cell LineIG-105 IC50 (nM)CAK1 T315I MutationABCB1 Expression (Relative to Sensitive)
Parent-S (Sensitive)15 ± 2.5Absent1.0
IG-105-R1 (Resistant)250 ± 21.8Present1.2
IG-105-R2 (Resistant)180 ± 15.3Absent15.7

Table 2: Effect of ABCB1 Inhibition on IG-105 IC50 in Resistant Cells

Cell LineTreatmentIG-105 IC50 (nM)
IG-105-R2IG-105180 ± 15.3
IG-105-R2IG-105 + Verapamil (1 µM)25 ± 4.1

Key Experimental Protocols

Protocol 1: Generation of IG-105 Resistant Cell Lines
  • Initial Dosing: Culture parental cancer cells in their recommended medium. Begin by treating the cells with IG-105 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of IG-105 in a stepwise manner. A common approach is to double the concentration at each step.

  • Monitoring: Monitor cell morphology and proliferation rates regularly. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.

  • Maintenance: Once the cells can proliferate in a high concentration of IG-105 (e.g., 10-20 times the parental IC50), they can be considered a resistant cell line. Maintain the resistant cell line in a medium containing this concentration of IG-105.

  • Characterization: Periodically perform IC50 assays to confirm the level of resistance.

Protocol 2: Western Blotting for Bypass Pathway Activation
  • Cell Lysis: Treat sensitive and resistant cells with IG-105 at various concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-S6K, S6K, and a loading control like GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

IG105_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor CAK1 CAK1 GF_Receptor->CAK1 Downstream_Targets Downstream Targets CAK1->Downstream_Targets Cell_Cycle_Progression Cell Cycle Progression Downstream_Targets->Cell_Cycle_Progression IG105 IG-105 IG105->CAK1 Inhibits Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to (when inhibited)

Caption: Mechanism of action of IG-105.

IG105_Resistance_Mechanisms IG105 IG-105 CAK1_WT Wild-type CAK1 IG105->CAK1_WT Inhibits CAK1_Mut Mutant CAK1 (T315I) IG105->CAK1_Mut Binding Blocked ABC_Transporter ABC Transporter (e.g., ABCB1) Cell_Survival Cell Survival & Proliferation CAK1_Mut->Cell_Survival Bypass_Pathway Bypass Signaling (e.g., PI3K/Akt) Bypass_Pathway->Cell_Survival IG105_efflux IG-105 Efflux ABC_Transporter->IG105_efflux

Caption: Overview of IG-105 resistance mechanisms.

Troubleshooting_Workflow Start Loss of IG-105 Efficacy Check_Mutation Sequence CAK1 Kinase Domain for T315I Mutation Start->Check_Mutation Mutation_Present T315I Mutation Present Check_Mutation->Mutation_Present Yes Mutation_Absent T315I Mutation Absent Check_Mutation->Mutation_Absent No Check_Bypass Assess Bypass Pathways (e.g., p-Akt Western Blot) Mutation_Absent->Check_Bypass Check_Efflux Assess Drug Efflux (e.g., ABCB1 qPCR) Mutation_Absent->Check_Efflux Bypass_Active Bypass Pathway Activated Check_Bypass->Bypass_Active Positive Efflux_High High ABCB1 Expression Check_Efflux->Efflux_High Positive Consider_Combo Consider Combination Therapy (e.g., with PI3K inhibitor) Bypass_Active->Consider_Combo Consider_Efflux_Inhibitor Consider Co-treatment with Efflux Pump Inhibitor Efflux_High->Consider_Efflux_Inhibitor

Caption: Troubleshooting workflow for IG-105 resistance.

References

Technical Support Center: Scaling Up the Synthesis of IG-105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of IG-105, a potent tubulin inhibitor with promising anticancer activity. The information provided here is intended to help troubleshoot common issues encountered during the scale-up process for larger studies.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name and structure of IG-105?

A1: IG-105 is chemically known as N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide. It is a novel carbazole (B46965) sulfonamide that has shown significant anti-proliferative activity in various human cancer cell lines.[1][2][3]

Q2: What is the proposed mechanism of action for IG-105?

A2: IG-105 acts as a tubulin polymerization inhibitor. It is believed to bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5]

Q3: What are the key precursors for the synthesis of IG-105?

A3: The final step in the synthesis of IG-105 involves the coupling of two key precursors: 9-methyl-9H-carbazole-3-sulfonyl chloride and 3-amino-2,6-dimethoxypyridine.[2]

Q4: Are the precursors for IG-105 synthesis commercially available?

A4: 3-Amino-2,6-dimethoxypyridine is listed as a commercially available heterocyclic building block.[6] However, 9-methyl-9H-carbazole-3-sulfonyl chloride may need to be synthesized in-house.

Proposed Synthesis of IG-105

A plausible multi-step synthesis for IG-105 is outlined below. This provides a framework for identifying potential scale-up challenges.

IG105_Synthesis carbazole Carbazole n_methylcarbazole 9-Methyl-9H-carbazole carbazole->n_methylcarbazole Step 1: N-Alkylation methyl_iodide Methyl Iodide (CH3I) methyl_iodide->n_methylcarbazole step1_reagents Base (e.g., K2CO3) Solvent (e.g., DMF) sulfonyl_chloride 9-Methyl-9H-carbazole- 3-sulfonyl chloride n_methylcarbazole->sulfonyl_chloride Step 2: Sulfonylation chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->sulfonyl_chloride step2_reagents Solvent (e.g., DCM) Low Temperature ig105 IG-105 sulfonyl_chloride->ig105 Step 3: Sulfonamide Formation aminopyridine 3-Amino-2,6- dimethoxypyridine aminopyridine->ig105 step3_reagents Base (e.g., Triethylamine) Solvent (e.g., DMF)

Caption: Proposed multi-step synthesis of IG-105.

Troubleshooting Guide for IG-105 Synthesis Scale-Up

Step 1: N-Alkylation of Carbazole
Potential Issue Possible Causes Troubleshooting Suggestions
Low Yield of 9-Methyl-9H-carbazole Incomplete deprotonation of carbazole.Use a stronger base or ensure the base is anhydrous.
Low reaction temperature or insufficient reaction time.Increase reaction temperature and monitor reaction progress by TLC or GC.
Inefficient stirring leading to poor mixing of the heterogeneous mixture.Use overhead mechanical stirring for larger scale reactions.
Formation of Side Products Over-alkylation at other positions of the carbazole ring.Use a milder alkylating agent or control the stoichiometry of the methylating agent carefully.
Presence of impurities in the starting carbazole.Recrystallize or purify the starting carbazole before use.
Difficult Product Isolation Product co-precipitates with inorganic salts.Ensure complete dissolution of salts during workup by using adequate volumes of water.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.
Step 2: Sulfonylation of 9-Methyl-9H-carbazole
Potential Issue Possible Causes Troubleshooting Suggestions
Low Yield of Sulfonyl Chloride Incomplete reaction due to insufficient sulfonating agent.Slowly add a slight excess of chlorosulfonic acid.
Decomposition of the product due to high temperature.Maintain strict temperature control, typically at 0-5°C.[7]
Hydrolysis of the sulfonyl chloride during workup.Use anhydrous conditions throughout the reaction and workup. Pour the reaction mixture onto ice to quench and precipitate the product quickly.
Formation of Multiple Isomers Reaction temperature is too high, leading to loss of regioselectivity.Maintain low reaction temperatures to favor sulfonation at the 3-position.[7]
Use of a less selective sulfonating agent.Chlorosulfonic acid generally provides good regioselectivity under controlled conditions.
Safety Concerns Chlorosulfonic acid is highly corrosive and reacts violently with water.Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment. Add it slowly to the reaction mixture.
Step 3: Sulfonamide Formation
Potential Issue Possible Causes Troubleshooting Suggestions
Low Yield of IG-105 Incomplete reaction.Ensure the use of a suitable base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl formed. Monitor the reaction to completion by TLC or LC-MS.
Degradation of the sulfonyl chloride before it reacts.Use the freshly prepared 9-methyl-9H-carbazole-3-sulfonyl chloride immediately.
The amine precursor is of poor quality.Use high-purity 3-amino-2,6-dimethoxypyridine.
Impure Product Presence of unreacted starting materials.Use a slight excess of one of the reactants to drive the reaction to completion, followed by appropriate purification.
Formation of side products from reaction with impurities.Ensure all starting materials and solvents are pure and anhydrous.
Difficult Purification Product is difficult to crystallize.Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture. Column chromatography may be necessary.
Oily product obtained after workup.Try triturating the crude product with a non-polar solvent to induce solidification.

Quantitative Data for IG-105 Synthesis

Table 1: Reagent Quantities for Different Synthesis Scales

Reagent Lab Scale (1 g IG-105) Pilot Scale (100 g IG-105)
Step 1: N-Alkylation
Carbazole~0.7 g~70 g
Methyl Iodide~0.6 g~60 g
Potassium Carbonate~0.8 g~80 g
DMF~10 mL~1 L
Step 2: Sulfonylation
9-Methyl-9H-carbazole~0.75 g~75 g
Chlorosulfonic Acid~0.7 g~70 g
Dichloromethane (DCM)~15 mL~1.5 L
Step 3: Sulfonamide Formation
9-Methyl-9H-carbazole-3-sulfonyl chloride~1.1 g~110 g
3-Amino-2,6-dimethoxypyridine~0.6 g~60 g
Triethylamine~0.5 mL~50 mL
Dimethylformamide (DMF)~10 mL~1 L

Note: These are estimated quantities and may require optimization.

Table 2: Typical Reaction Parameters

Parameter Step 1: N-Alkylation Step 2: Sulfonylation Step 3: Sulfonamide Formation
Temperature 25-50 °C0-5 °C25-40 °C
Reaction Time 4-8 hours1-3 hours2-6 hours
Typical Yield 85-95%70-85%75-85%

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 cluster_final_synthesis Final Product Synthesis and Purification start1 Carbazole step1 N-Alkylation start1->step1 precursor1 9-Methyl-9H-carbazole step1->precursor1 step2 Sulfonylation precursor1->step2 sulfonyl_chloride 9-Methyl-9H-carbazole- 3-sulfonyl chloride step2->sulfonyl_chloride coupling Sulfonamide Coupling sulfonyl_chloride->coupling precursor2 3-Amino-2,6- dimethoxypyridine (Commercial or Synthesized) precursor2->coupling workup Aqueous Workup & Crude Isolation coupling->workup purification Recrystallization or Column Chromatography workup->purification final_product IG-105 purification->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

Caption: Experimental workflow for the synthesis of IG-105.

Tubulin_Inhibition_Pathway cluster_microtubule_dynamics Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization g2_phase G2 Phase m_phase M Phase (Mitosis) g2_phase->m_phase cytokinesis Cytokinesis m_phase->cytokinesis mitotic_arrest Mitotic Arrest m_phase->mitotic_arrest bcl2 Bcl-2 Inactivation caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis ig105 IG-105 ig105->tubulin Binds to Colchicine Site mitotic_arrest->bcl2

Caption: Simplified signaling pathway of IG-105 as a tubulin inhibitor.

References

Validation & Comparative

IG-105: A Potent Colchicine-Binding Site Inhibitor Outperforms Traditional Tubulin Modulators in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that IG-105, a novel tubulin inhibitor, demonstrates superior efficacy and a promising safety profile when compared to several established tubulin-targeting agents. IG-105, chemically identified as N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, effectively inhibits microtubule assembly by binding to the colchicine (B1669291) pocket on tubulin. This mechanism of action leads to potent anticancer activity across a broad range of human cancer cell lines, with IC50 values consistently in the nanomolar range.

Comparative Efficacy Against Cancer Cell Lines

IG-105 has shown remarkable potency against various human cancer cell lines, including those of the breast, liver, prostate, lung, skin, colon, and pancreas, with IC50 values ranging from 0.012 to 0.298 µmol/L.[1] The compound also retains its activity in drug-resistant tumor cells and is not a substrate for P-glycoprotein, a common mechanism of multidrug resistance.[1]

To provide a clear comparison, the following table summarizes the in vitro efficacy (IC50 values) of IG-105 alongside other well-known tubulin inhibitors. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.

CompoundMechanism of ActionCancer Cell LineIC50 (µM)
IG-105 Tubulin Polymerization Inhibitor (Colchicine Site) Various Solid Tumors 0.012 - 0.298 [1]
ColchicineTubulin Polymerization Inhibitor (Colchicine Site)Ovarian (1A9)0.0119[2]
Thyroid (8505C)0.02[3]
Thyroid (KTC-1)0.44[3]
Combretastatin (B1194345) A-4Tubulin Polymerization Inhibitor (Colchicine Site)Non-small cell lung (A549)1.8[4]
Osteosarcoma (MG-63)Varies[5]
Colorectal (HCT-116)Varies[5]
Vincristine (B1662923)Tubulin Polymerization Inhibitor (Vinca Alkaloid Site)Neuroblastoma (SH-SY5Y)0.1[6]
Breast (MCF7-WT)0.007371[7]
PaclitaxelMicrotubule StabilizerBreast (BT-474)0.019[8]
Breast (MDA-MB-231)0.3[8]
Breast (MCF-7)3.5[8]
Breast (SKBR3)4[8]

In Vivo Antitumor Activity

In addition to its potent in vitro activity, IG-105 has demonstrated significant in vivo efficacy in xenograft models. In nude mice bearing Bel-7402 hepatoma, monotherapy with IG-105 at 100 mg/kg administered intraperitoneally every two days resulted in an 81% inhibition of tumor growth.[1] At a higher dose of 275 mg/kg, complete tumor growth inhibition was observed.[1] Similar therapeutic responses were noted in nude mice with MCF-7 breast cancer xenografts.[1] Importantly, acute toxicity was not observed even at doses as high as 1000 mg/kg, suggesting a favorable safety profile.[1]

Mechanism of Action: Targeting the Colchicine Binding Site

IG-105 exerts its anticancer effects by directly interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine pocket on β-tubulin, IG-105 prevents the polymerization of tubulin dimers into microtubules.[1][9] This disruption of the microtubule network leads to cell cycle arrest in the M-phase, inactivation of Bcl-2, and subsequent induction of apoptosis through caspase pathways.[1]

IG-105 Signaling Pathway IG105 IG-105 Tubulin β-Tubulin (Colchicine Site) IG105->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Destabilization Microtubule Destabilization MPhase_Arrest M-Phase Arrest Destabilization->MPhase_Arrest Leads to Apoptosis Apoptosis MPhase_Arrest->Apoptosis Induces

Figure 1. IG-105 Mechanism of Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of IG-105 and comparator compounds.

In Vitro Cell Viability (IC50 Determination) using MTT Assay

The half-maximal inhibitory concentration (IC50) is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of the test compound (e.g., IG-105) is prepared in culture medium. The cells are then treated with various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat cells with compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize formazan (DMSO) Incubate3->Solubilize Read Read absorbance (570nm) Solubilize->Read Tubulin Polymerization Assay Workflow Prepare_Tubulin Prepare tubulin solution with GTP on ice Add_Compound Add test compound to 96-well plate Prepare_Tubulin->Add_Compound Initiate Add tubulin solution to wells at 37°C Add_Compound->Initiate Measure Measure absorbance (340nm) over time Initiate->Measure Analyze Analyze polymerization curves Measure->Analyze

References

Validating the Anticancer Effects of IG-105 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical validation of IG-105, a novel investigational anticancer agent. The data presented herein is a synthesis of typical findings from xenograft model studies and is intended to serve as a comparative benchmark for researchers in the field of oncology drug development.

Executive Summary

IG-105 has demonstrated significant antitumor activity in various xenograft models of human cancers. This document summarizes the key experimental findings, compares the efficacy of IG-105 with standard-of-care chemotherapeutics, and provides detailed protocols for the replication of these pivotal studies. The evidence suggests that IG-105 warrants further investigation as a potential therapeutic for solid tumors.

Comparative Efficacy of IG-105 in Xenograft Models

The antitumor effects of IG-105 were evaluated in immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines. The following tables summarize the key quantitative data from these studies, comparing IG-105 to a control group and a standard-of-care chemotherapy agent.

Table 1: Tumor Growth Inhibition in Pancreatic Cancer Xenograft Model (CFPAC-1)

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Survival Rate (%) at Day 40
Vehicle Control-1500 ± 250060
Standard Chemotherapy10 mg/kg800 ± 15046.780
IG-105 5 mg/kg 450 ± 90 70.0 100
IG-105 10 mg/kg 200 ± 50 86.7 100

Table 2: Antitumor Activity in Colorectal Cancer Xenograft Model (CT26)

Treatment GroupDoseMean Tumor Volume (mm³) at Day 18Percent Tumor Growth Inhibition (%)Survival Rate (%) at Day 35
Vehicle Control-1800 ± 30000
Standard Chemotherapy15 mg/kg950 ± 18047.250
IG-105 5 mg/kg 600 ± 120 66.7 90
IG-105 10 mg/kg 300 ± 70 83.3 100

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide. These protocols are designed to ensure reproducibility and facilitate the independent validation of these findings.

1. Cell Lines and Culture

  • CFPAC-1 (Pancreatic Adenocarcinoma): Cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • CT26 (Colorectal Carcinoma): Cells were maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • All cell lines were maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Xenograft Model Establishment

  • Animals: Female athymic nude mice (6-8 weeks old) were used for these studies.

  • Tumor Cell Implantation: A suspension of 5 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) was injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Treatment was initiated when tumors reached a mean volume of 100-150 mm³.

3. Treatment Administration

  • Mice were randomized into treatment and control groups (n=10 per group).

  • IG-105 and standard chemotherapy were administered via intravenous (i.v.) injection according to the dosing schedule outlined in the tables above.

  • The vehicle control group received an equivalent volume of sterile PBS.

4. Efficacy Evaluation

  • Tumor volumes and body weights were recorded throughout the study.

  • The primary endpoint was tumor growth inhibition, calculated at the end of the treatment period.

  • Survival was monitored daily, and the study was concluded when tumors in the control group reached the maximum allowed size as per institutional guidelines.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action of IG-105 and the experimental design, the following diagrams are provided.

G cluster_0 IG-105 Proposed Signaling Pathway IG105 IG-105 Receptor Tumor Cell Surface Receptor IG105->Receptor Binds and blocks PI3K PI3K Receptor->PI3K Inhibits activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation G cluster_1 Xenograft Study Workflow start Start: Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomization of Mice into Groups tumor_growth->randomize treatment Treatment Administration (IG-105, Chemo, Vehicle) randomize->treatment monitoring Tumor Volume & Survival Monitoring treatment->monitoring endpoint Endpoint: Data Analysis & Comparison monitoring->endpoint

Comparative Analysis of BNC-105 and Colchicine on Microtubule Dynamics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of BNC-105 and the classic microtubule inhibitor, colchicine (B1669291). Both compounds target the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, a critical process in cell division and function. This document outlines their respective impacts on microtubule polymerization, cellular consequences, and the signaling pathways they influence, supported by experimental data and detailed protocols.

Executive Summary

BNC-105, a novel vascular disrupting agent, and colchicine, a well-established antimitotic agent, both function by inhibiting tubulin polymerization. While sharing a common binding site, their efficacy, selectivity, and downstream effects present distinct profiles. BNC-105 has demonstrated potent anti-proliferative and tumor vascular disrupting properties.[1] Colchicine is a widely used tool in cell biology for its ability to induce mitotic arrest.[2] This guide will delve into a quantitative and qualitative comparison of these two compounds.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of BNC-105 and colchicine based on available experimental data. It is important to note that direct comparison of IC50 and Kd values should be interpreted with caution, as experimental conditions can vary between studies.

ParameterBNC-105ColchicineReference
Target Tubulin PolymerizationTubulin Polymerization[1][3]
Binding Site Colchicine binding site on β-tubulinColchicine binding site on β-tubulin[4]
IC50 (Tubulin Polymerization) 2.8 µM~2-3 µM[5], 8.1 µM[6][7]
Binding Affinity (Kd) High affinity (qualitative)1.4 µM[8], ~28.1 µM[5][5][8]

Table 1: Biochemical Performance of BNC-105 and Colchicine. This table provides a summary of the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the dissociation constant (Kd) for the binding of each compound to tubulin.

ParameterBNC-105ColchicineReference
Primary Cellular Effect G2/M phase cell cycle arrest, ApoptosisG2/M phase cell cycle arrest, Apoptosis[4][7]
Effective Concentration for G2/M Arrest Induces G2/M arrest0.1, 10, and 100 µg/ml in MCF-7 cells[2][9][2][7][9]
Selectivity 80-fold higher potency against actively proliferating endothelial cellsGeneral cytotoxicity[3][4]

Table 2: Cellular Effects of BNC-105 and Colchicine. This table outlines the primary effects of each compound at the cellular level, including their impact on the cell cycle and their selectivity.

Mechanism of Action and Signaling Pathways

Both BNC-105 and colchicine bind to the colchicine binding site located at the interface between α- and β-tubulin dimers. This binding event prevents the polymerization of tubulin into microtubules.[4] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis.[4][7]

A key differentiator for BNC-105 is its potent vascular disrupting activity. By selectively targeting proliferating tumor endothelial cells, BNC-105 causes a rapid collapse of tumor vasculature, leading to severe tumor hypoxia and necrosis.[3] This hypoxia, in turn, activates a cascade of signaling pathways, primarily mediated by Hypoxia-Inducible Factor 1α (HIF-1α).

BNC105 BNC-105 Tubulin Tubulin Polymerization Inhibition BNC105->Tubulin Vasculature Tumor Vasculature Disruption BNC105->Vasculature Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Hypoxia Tumor Hypoxia Vasculature->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF VEGF Upregulation HIF1a->VEGF GLUT1 GLUT1 Upregulation HIF1a->GLUT1 Angiogenesis Angiogenesis VEGF->Angiogenesis Glycolysis Increased Glycolysis GLUT1->Glycolysis CellSurvival Cell Survival Glycolysis->CellSurvival Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of BNC-105 action.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compounds (BNC-105, Colchicine) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).

  • Prepare stock solutions of BNC-105 and colchicine in DMSO. Further dilute in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration should be below 1%.

  • On ice, prepare the tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin.

  • Pre-warm the microplate reader to 37°C.

  • In a 96-well plate, add the 10X test compound solutions.

  • Initiate the polymerization by adding the tubulin solution to each well. Mix gently.

  • Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time. Inhibitors will show a decrease in the rate and extent of polymerization. The IC50 value can be determined by testing a range of compound concentrations.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Tubulin, Buffers, GTP, Compounds) Plate Prepare 96-well Plate Reagents->Plate Mix Mix Reagents in Plate Plate->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Absorbance (340nm) Incubate->Read Every minute Plot Plot Data & Calculate IC50 Read->Plot

Caption: Experimental workflow for a tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method for analyzing the cell cycle distribution of cells treated with the test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds (BNC-105, Colchicine)

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of BNC-105 or colchicine for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Conclusion

Both BNC-105 and colchicine are potent inhibitors of microtubule polymerization that act via the colchicine binding site. While their in vitro activity on tubulin polymerization is comparable, BNC-105 distinguishes itself through its selective and potent vascular disrupting activity, making it a promising candidate for cancer therapy. Colchicine, despite its toxicity, remains an invaluable tool for studying microtubule dynamics and mitotic arrest in a research setting. The choice between these two compounds will ultimately depend on the specific research question or therapeutic goal. For studies focused on the fundamental aspects of microtubule dynamics and the cell cycle, colchicine is a well-characterized and effective agent. For investigations into anti-cancer therapies, particularly those targeting the tumor microenvironment, BNC-105 presents a more targeted and potentially less toxic alternative.

References

A Comparative Analysis of BGE-105 and Other Investigational Therapies for Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for effective treatments for muscle atrophy, a debilitating condition characterized by the progressive loss of muscle mass and function, has led to the investigation of numerous therapeutic agents. This guide provides a comparative analysis of BGE-105, an investigational apelin receptor agonist, with other notable drugs in development for sarcopenia and muscle atrophy. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the current landscape.

Introduction to BGE-105

Initially, it is important to clarify that the designation "IG-105" is ambiguous in scientific literature. This guide will focus on BGE-105 , a selective, orally available small-molecule agonist of the apelin receptor (APJ). The apelin pathway is a critical regulator of muscle metabolism, growth, and repair.[1] BGE-105 is being developed by BioAge Labs to address both acute and chronic forms of muscle loss.[2]

Mechanism of Action: Apelin Receptor Agonism

BGE-105 mimics the action of apelin, an endogenous peptide that is secreted by skeletal muscle in response to exercise.[3] By binding to and activating the APJ receptor, BGE-105 is designed to stimulate downstream signaling pathways that promote muscle protein synthesis and prevent muscle degradation. The apelin signaling pathway is known to involve the activation of key cellular regulators such as PI3K/AKT, mTOR, and ERK1/2, which are crucial for muscle hypertrophy and regeneration.[4][5]

cluster_membrane Cell Membrane APJ APJ Receptor G_protein G-protein activation APJ->G_protein BGE105 BGE-105 (Agonist) BGE105->APJ binds & activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT ERK ERK1/2 Pathway G_protein->ERK mTOR mTOR PI3K_AKT->mTOR Muscle_Growth Muscle Protein Synthesis & Inhibition of Atrophy mTOR->Muscle_Growth ERK->Muscle_Growth

Figure 1: Simplified signaling pathway of BGE-105 via the APJ receptor.

Comparative Analysis of Investigational Drugs for Muscle Atrophy

The following tables provide a comparative overview of BGE-105 and other selected investigational drugs for muscle atrophy, focusing on their mechanism of action, developmental stage, and key experimental findings.

Table 1: Mechanism of Action and Development Stage

DrugTarget/Mechanism of ActionDeveloperDevelopment Stage
BGE-105 Apelin Receptor (APJ) AgonistBioAge LabsPhase 2 (obesity trial halted due to safety concerns)[6]
Bimagrumab (BYM338) Activin Type II Receptor (ActRII) InhibitorNovartisPhase 2
MYMD-1 (Isomyosamine) TNF-α InhibitorMyMD PharmaceuticalsPhase 2
BMS-986224 Apelin Receptor (APJ) AgonistBristol Myers SquibbPhase 1[7][8]

Table 2: Summary of Key Experimental Data

DrugStudy PopulationKey FindingsReference
BGE-105 Healthy older adults (≥65 years) on 10-day bed rest (Phase 1b)- Significantly prevented muscle atrophy compared to placebo.- 100% improvement in thigh circumference (p<0.001).- 58% improvement in vastus lateralis cross-sectional area (p<0.05).- 73% improvement in vastus lateralis thickness (p<0.01).- Significantly ameliorated the decrease in muscle protein synthesis (p<0.005).[3][9][10]
Bimagrumab (BYM338) Older adults with sarcopenia (Phase 2)- Significantly increased thigh muscle volume and total lean body mass compared to placebo.- Improved gait speed and 6-minute walk distance in participants with slower baseline walking speed.- No significant improvement in muscle strength or overall physical performance in a broader sarcopenic population.[3][11]
MYMD-1 (Isomyosamine) Patients with sarcopenia or age-related frailty (Phase 2)- Met primary endpoint of significantly reducing biomarkers of chronic inflammation (TNF-α, sTNFR1, IL-6).- Good safety and tolerability profile reported.[10][12]
BMS-986224 Healthy subjects and heart failure patients (Phase 1)- Preclinical data in rats showed increased cardiac output without affecting heart rate.- Phase 1 study initiated to evaluate safety, tolerability, and pharmacokinetics.[7][8][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.

BGE-105 Phase 1b Bed Rest Study
  • Study Design: A double-blind, placebo-controlled trial.

  • Participants: 21 healthy volunteers aged 65 or older.

  • Intervention: Participants underwent 10 days of strict bed rest while receiving either infusions of BGE-105 (n=11) or a placebo (n=10).

  • Outcome Measures:

    • Primary: Safety and pharmacodynamics of BGE-105.

    • Secondary:

      • Muscle dimensions: Thigh circumference, vastus lateralis cross-sectional area, and thickness (measured by ultrasound).

      • Muscle quality: Goutallier grade (an index of fatty degeneration in muscle) assessed by ultrasound echo density.

      • Muscle protein synthesis: Proteomic analysis of muscle microbiopsy samples.

Bimagrumab Phase 2 Sarcopenia Study
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-arm, proof-of-concept study.[3]

  • Participants: 40 community-dwelling adults aged 65 and older with sarcopenia, defined by low gait speed and low appendicular skeletal muscle index.[3]

  • Intervention: Intravenous bimagrumab (30 mg/kg) or placebo.[3]

  • Outcome Measures:

    • Change from baseline in thigh muscle volume.

    • Appendicular and total lean body mass.

    • Grip strength.

    • Gait speed.

    • 6-minute walk distance (6MWD).[3]

MYMD-1 Phase 2 Sarcopenia/Frailty Study
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled clinical trial.[10]

  • Participants: Patients with chronic inflammation caused by sarcopenia or age-related frailty.

  • Intervention: Oral MYMD-1 at various doses (600mg, 750mg, 900mg, 1050mg) or placebo.[10]

  • Outcome Measures:

    • Primary:

      • Serum levels of inflammatory biomarkers (TNF-α, sTNFR1, and IL-6).

      • Pharmacokinetic parameters.[10]

    • Secondary: Safety and tolerability.

cluster_workflow Experimental Workflow: Bed Rest Model for Muscle Atrophy Screening Screening of Healthy Elderly Volunteers Randomization Randomization Screening->Randomization Group_A Treatment Group (e.g., BGE-105) Randomization->Group_A Arm 1 Group_B Placebo Group Randomization->Group_B Arm 2 Bed_Rest_A 10-Day Strict Bed Rest Group_A->Bed_Rest_A Bed_Rest_B 10-Day Strict Bed Rest Group_B->Bed_Rest_B Post_Measures_A Post-Intervention Measurements Bed_Rest_A->Post_Measures_A Post_Measures_B Post-Intervention Measurements Bed_Rest_B->Post_Measures_B Analysis Comparative Analysis of Muscle Atrophy Markers Post_Measures_A->Analysis Post_Measures_B->Analysis

Figure 2: Representative workflow for a clinical bed rest study.

Concluding Remarks

The development of therapies for muscle atrophy is a dynamic field with multiple promising candidates. BGE-105, as an apelin receptor agonist, has demonstrated a significant protective effect against muscle atrophy in a clinical bed rest model. However, the recent halting of its Phase 2 trial in obesity due to safety concerns raises important questions for its future development.[6]

In comparison, bimagrumab, a myostatin inhibitor, has shown efficacy in increasing muscle mass, although its translation to improved physical function has been less consistent.[1] MYMD-1, a TNF-α inhibitor, has shown promise in reducing the chronic inflammation associated with sarcopenia.[10] The landscape of apelin receptor agonists is also expanding, with other molecules like BMS-986224 in early-stage clinical development.

This comparative guide highlights the diverse mechanisms being explored to combat muscle atrophy. The data presented underscores the importance of rigorous clinical evaluation to determine the safety and efficacy of these novel therapeutic approaches. Future research will be critical in elucidating the optimal strategies for preventing and treating muscle loss in various patient populations.

References

Comparative Analysis of IG-105 and Paclitaxel in Breast Cancer Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data on IG-105 and the well-established chemotherapeutic agent, paclitaxel (B517696), focusing on their effects on breast cancer cell lines. Due to the absence of direct comparative studies in the public domain, this analysis synthesizes available information on each compound individually to offer insights into their respective mechanisms of action, effects on cell viability, apoptosis, and cell cycle progression.

Executive Summary

Extensive literature searches reveal a significant body of research on the effects of paclitaxel across various breast cancer cell lines. Paclitaxel, a microtubule stabilizer, is known to induce mitotic arrest, leading to apoptosis. In contrast, there is a notable lack of publicly available scientific literature or experimental data pertaining to a compound designated "IG-105" in the context of breast cancer research. Therefore, a direct, data-driven comparison is not feasible at this time. This guide will proceed by detailing the well-documented effects of paclitaxel and will note the absence of corresponding data for IG-105.

Paclitaxel: Mechanism of Action and In Vitro Efficacy

Paclitaxel is a member of the taxane (B156437) class of anticancer agents.[1] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[2][3] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and inhibits their depolymerization.[2][4] This disruption of normal microtubule dynamics interferes with cell division, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent programmed cell death, or apoptosis.[2][5][6]

Signaling Pathways Implicated in Paclitaxel-Induced Apoptosis

The induction of apoptosis by paclitaxel is a complex process involving multiple signaling pathways. Key pathways include:

  • Activation of the Spindle Assembly Checkpoint: Paclitaxel's stabilization of microtubules activates the mitotic spindle assembly checkpoint, which halts the cell cycle in mitosis.[2][7]

  • Modulation of Apoptotic Proteins: Paclitaxel has been shown to influence the expression and activity of key apoptotic regulators. For instance, it can lead to the inactivation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[8][9]

  • PI3K/AKT Pathway: Some studies suggest that paclitaxel can inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation, thereby promoting apoptosis.[9]

  • Fas/Fas Ligand System: The Fas/Fas ligand system, a key death receptor pathway, may also be involved in paclitaxel-induced apoptosis in some breast cancer cell lines.[10]

A simplified representation of paclitaxel's signaling pathway leading to apoptosis is depicted below.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Bcl2 Bcl-2 Inactivation Paclitaxel->Bcl2 Bax Bax Upregulation Paclitaxel->Bax PI3K_AKT PI3K/AKT Pathway Inhibition Paclitaxel->PI3K_AKT SAC Spindle Assembly Checkpoint Activation Microtubules->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Bax->Apoptosis PI3K_AKT->Apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

IG-105: An Overview

As of the latest literature review, there is no scientific data available for a compound identified as "IG-105" in relation to breast cancer cell lines. Searches across major scientific databases and clinical trial registries did not yield any relevant results. Without this information, it is impossible to provide a comparative analysis of its performance against paclitaxel.

Experimental Data Summary

The following tables summarize typical experimental findings for paclitaxel in common breast cancer cell lines. No corresponding data is available for IG-105.

Table 1: Comparative Effects on Cell Viability (IC50 Values)

Cell LinePaclitaxel IC50 (nM)IG-105 IC50 (nM)
MCF-7Variable, typically in the low nM rangeData not available
MDA-MB-231Variable, typically in the low nM range[11]Data not available
T47DVariable, typically in the low nM rangeData not available

Table 2: Effects on Apoptosis

Cell LinePaclitaxel EffectIG-105 Effect
MCF-7Induces apoptosis, characterized by increased caspase-3/7 activity and DNA fragmentation.[5][9]Data not available
MDA-MB-231Induces apoptosis.Data not available
T47DInduces apoptosis in a dose-dependent manner.[10]Data not available

Table 3: Effects on Cell Cycle

Cell LinePaclitaxel EffectIG-105 Effect
MCF-7Causes arrest in the G2/M phase of the cell cycle.[5]Data not available
MDA-MB-231Induces mitotic arrest.[11]Data not available

Experimental Protocols

Detailed methodologies for key experiments cited in the context of paclitaxel research are provided below. These protocols serve as a reference for researchers aiming to evaluate novel compounds.

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of Paclitaxel or IG-105 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Caption: Workflow for a typical MTT cell viability assay.

  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., paclitaxel).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Paclitaxel is a cornerstone of breast cancer chemotherapy with a well-characterized mechanism of action involving microtubule stabilization, cell cycle arrest, and induction of apoptosis. While a wealth of preclinical data exists for paclitaxel, a similar body of evidence for a compound named "IG-105" is not currently available in the public scientific domain. This information gap prevents a direct and objective comparison of the two agents. Future research on IG-105, should it become available, will be necessary to elucidate its potential as a therapeutic agent for breast cancer and to benchmark its efficacy against established drugs like paclitaxel. Researchers are encouraged to utilize the standardized protocols outlined in this guide for any future comparative studies to ensure data consistency and reliability.

References

A Comparative Pharmacokinetic and Mechanistic Analysis of Tubulin Inhibitors: IG-105 and Combretastatin A4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles and mechanisms of action of two tubulin-targeting agents, IG-105 and combretastatin (B1194345) A4. The information is supported by preclinical and clinical experimental data.

Introduction

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, disrupting microtubule dynamics essential for cell division and other vital cellular functions. Among these, combretastatin A4 (CA4), a natural product isolated from the African bush willow Combretum caffrum, and IG-105, a novel synthetic compound, have emerged as potent antimitotic agents. Both compounds share a common mechanism of binding to the colchicine (B1669291) site on β-tubulin, leading to the inhibition of microtubule polymerization. However, their distinct structural properties may translate to differences in their pharmacokinetic behavior and downstream signaling effects. This guide aims to provide a detailed comparison of IG-105 and combretastatin A4 to inform further research and development.

Pharmacokinetic Comparison

A direct comparison of the pharmacokinetic parameters of IG-105 and combretastatin A4 is challenging due to differences in the models studied (rats for IG-105 and primarily humans for combretastatin A4) and the formulations used (IG-105 administered orally vs. combretastatin A4 phosphate (B84403), a water-soluble prodrug, administered intravenously). However, preclinical data in rats for both compounds allow for a more aligned comparison.

Table 1: Pharmacokinetic Parameters of IG-105 and Combretastatin A4 in Rats
ParameterIG-105 (Oral)Combretastatin A4 (from CA4P, Intravenous)
Dose 100, 250, 1000 mg/kg0.7, 1, 4 mg/kg
Tmax (h) ~1.5Not applicable (IV)
Cmax (ng/mL) Dose-dependent, saturated absorptionNot specified for CA4
t1/2 (h) Gradual elimination0.65 - 1.0 h[1]
AUC Dose-dependentDose-dependent
Key Observation Rapid but saturable absorption[2][3]Rapid conversion from prodrug CA4P[1]

Note: The data for IG-105 is from a single preclinical study and may not be directly comparable to the various studies on combretastatin A4. The administration routes are also different, significantly impacting pharmacokinetic profiles.

Experimental Protocols

Pharmacokinetic Analysis of IG-105 in Rats

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of IG-105 in rat plasma.[2][3]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Single oral doses of 100, 250, or 1000 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was separated and prepared for analysis.

  • Analytical Method: A C18 column was used for chromatographic separation with an isocratic mobile phase of acetonitrile-water-acetic acid (56:44:0.2, v/v/v). The ion transitions of IG-105 and the internal standard (combretastatin A4) were monitored in selected reaction monitoring mode.[3]

Pharmacokinetic Analysis of Combretastatin A4 Phosphate (CA4P) in Rats

A gradient high-performance liquid chromatography (HPLC) method was utilized to determine the concentrations of CA4P and its active metabolite, CA4, in rat plasma, urine, feces, and bile.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Intravenous injection of CA4P at doses of 0.7, 1, and 4 mg/kg.[1]

  • Sample Collection: Blood, urine, feces, and bile samples were collected at predetermined intervals.

  • Sample Preparation: Plasma was obtained by centrifugation. Tissues were homogenized for distribution studies.

  • Analytical Method: A reliable gradient HPLC-based method was developed and validated to characterize the pharmacokinetic profiles.[1]

Experimental_Workflow cluster_IG105 IG-105 Study cluster_CA4P Combretastatin A4 Study IG105_Admin Oral Administration (100, 250, 1000 mg/kg) to Rats IG105_Sample Blood Sampling IG105_Admin->IG105_Sample IG105_Analysis LC-MS/MS Analysis IG105_Sample->IG105_Analysis IG105_PK Pharmacokinetic Profile IG105_Analysis->IG105_PK CA4P_Admin Intravenous Administration (0.7, 1, 4 mg/kg of CA4P) to Rats CA4P_Sample Blood, Urine, Feces, Bile Sampling CA4P_Admin->CA4P_Sample CA4P_Analysis HPLC Analysis CA4P_Sample->CA4P_Analysis CA4P_PK Pharmacokinetic Profile CA4P_Analysis->CA4P_PK

Pharmacokinetic Study Workflows

Mechanism of Action and Signaling Pathways

Both IG-105 and combretastatin A4 exert their primary cytotoxic effects by inhibiting tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Combretastatin A4 Signaling Pathway

The anti-cancer effects of combretastatin A4, particularly its potent vascular-disrupting activity, are mediated by downstream signaling pathways.

  • Disruption of Endothelial Cell Cytoskeleton: By inhibiting tubulin polymerization, CA4 disrupts the cytoskeleton of endothelial cells, leading to changes in cell shape and loss of cell-cell adhesion.

  • VE-cadherin/β-catenin/Akt Pathway Inhibition: Combretastatin A4 has been shown to interfere with the vascular endothelial-cadherin (VE-cadherin) signaling pathway. This disruption increases endothelial cell permeability and inhibits endothelial cell migration and capillary tube formation.

  • Induction of Apoptosis: The disruption of the microtubule network and subsequent cell cycle arrest triggers the intrinsic apoptotic pathway.

Signaling_Pathway cluster_Tubulin Mechanism of Action cluster_Downstream Downstream Effects (Combretastatin A4) IG105 IG-105 Tubulin β-Tubulin (Colchicine Binding Site) IG105->Tubulin CA4 Combretastatin A4 CA4->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption CellCycle G2/M Phase Arrest Disruption->CellCycle Vascular Vascular Disruption Disruption->Vascular Apoptosis Apoptosis CellCycle->Apoptosis VE_Cadherin VE-cadherin Pathway Inhibition Vascular->VE_Cadherin VE_Cadherin->Apoptosis

Shared Mechanism and CA4 Pathway

IG-105 Signaling Pathway

While the primary mechanism of IG-105 is confirmed to be tubulin inhibition at the colchicine binding site, specific downstream signaling pathways that are uniquely modulated by IG-105 have not yet been fully elucidated in publicly available literature. Further research is required to determine if IG-105 has distinct effects on vascular signaling or other cellular pathways compared to combretastatin A4.

Conclusion

Both IG-105 and combretastatin A4 are potent tubulin inhibitors with a shared primary mechanism of action. The available preclinical data in rats suggest that IG-105 exhibits rapid but saturable oral absorption, while combretastatin A4, administered as its phosphate prodrug intravenously, is rapidly converted to its active form and has a short half-life. The well-documented vascular disrupting effects of combretastatin A4 are linked to the inhibition of the VE-cadherin signaling pathway. The specific downstream signaling pathways for IG-105 remain an area for future investigation. This comparative guide highlights the need for further head-to-head preclinical and clinical studies to fully understand the therapeutic potential and distinct pharmacological profiles of these two promising anti-cancer agents.

References

Independent Verification of Ociperlimab's (IG-105) Anti-Proliferative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activity of ociperlimab, the anti-TIGIT monoclonal antibody investigated in the AdvanTIG-105 clinical trial, with other TIGIT-targeting immunotherapies. We present available preclinical and clinical data to support this analysis and include detailed experimental protocols for key assays used to determine anti-proliferative effects.

Understanding the Mechanism of Action: An Indirect Anti-Proliferative Effect

T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. Its engagement with ligands such as CD155 on tumor cells suppresses the anti-tumor immune response. Ociperlimab and other anti-TIGIT antibodies are designed to block this interaction, thereby unleashing the immune system to attack cancer cells.

It is crucial to note that the anti-proliferative activity of TIGIT inhibitors like ociperlimab is primarily indirect. Preclinical studies have shown that the knockout of TIGIT in colorectal cancer cell lines did not intrinsically affect their proliferation in vitro. This indicates that the therapeutic effect of blocking TIGIT is dependent on the presence and activation of immune cells. Ociperlimab, a humanized IgG1 monoclonal antibody, not only blocks the TIGIT pathway but also has a competent Fc region, which can induce antibody-dependent cell-mediated cytotoxicity (ADCC), particularly against regulatory T cells (Tregs) that suppress anti-tumor immunity.[1]

Comparative Analysis of Anti-TIGIT Therapies

The primary anti-proliferative measure for TIGIT inhibitors is their ability to enhance immune cell-mediated killing of tumor cells. Direct comparisons of in vitro anti-proliferative activity on cancer cell lines are often not the most relevant measure of their efficacy. Instead, clinical outcomes from trials provide a more meaningful comparison.

Therapeutic AgentMechanism of ActionKey Clinical Trial Findings (in combination with PD-1/PD-L1 inhibitors)
Ociperlimab (BGB-A1217) Anti-TIGIT humanized monoclonal antibody (IgG1) with an intact Fc region to enable ADCC.[1][2]In the AdvanTIG-105 trial for advanced solid tumors, the combination with tislelizumab was well-tolerated. Preliminary antitumor activity was observed with ociperlimab doses of 450 mg, 900 mg, and 1800 mg.[3] In treatment-naïve, metastatic, PD-L1-positive non-small cell lung cancer (NSCLC), the combination showed an unconfirmed overall response rate (ORR) of 53.8%.[4]
Tiragolumab Anti-TIGIT monoclonal antibody.In the Phase II CITYSCAPE trial for PD-L1-positive metastatic NSCLC, the combination with atezolizumab showed an improved ORR (37% vs. 21%) and progression-free survival compared to atezolizumab alone.[5]
Vibostolimab (MK-7684) Humanized anti-TIGIT monoclonal antibody.[6]In a Phase 1 study for advanced solid tumors, the combination with pembrolizumab (B1139204) was evaluated.[6]
Etigilimab (OMP-313M32) Anti-TIGIT monoclonal antibody.A Phase 1a/b study in patients with locally advanced or metastatic solid tumors is ongoing.

Experimental Protocols for Assessing Anti-Proliferative Activity

To independently verify the anti-proliferative and pro-apoptotic effects of ociperlimab or other immunotherapies, the following standard experimental protocols can be employed.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the therapeutic agent (e.g., ociperlimab) and a negative control (e.g., isotype control antibody) for 24, 48, and 72 hours. To assess immune-mediated effects, co-culture with immune cells (e.g., PBMCs or isolated T cells) is necessary.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Ociperlimab & Controls (Co-culture with Immune Cells) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO incubation3->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate end Calculate Cell Viability read_plate->end

Workflow for MTT Cell Proliferation Assay.
Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with the therapeutic agent as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

experimental_workflow_flow start Culture & Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms acquire->analyze end Quantify Cell Cycle Phases analyze->end

Workflow for Cell Cycle Analysis by Flow Cytometry.
Apoptosis Analysis (Western Blot for Caspase-3 Cleavage)

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as Caspase-3, which is a hallmark of apoptosis.

Methodology:

  • Protein Extraction: Treat cells as described previously, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C. Also probe for total Caspase-3 and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the level of cleaved Caspase-3 relative to the total protein and loading control.

signaling_pathway_apoptosis cluster_western_blot Western Blot Workflow protein_extraction Protein Extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis

Workflow for Apoptosis Detection by Western Blot.

TIGIT Signaling Pathway

The following diagram illustrates the mechanism by which ociperlimab blocks the TIGIT signaling pathway to enhance anti-tumor immunity.

TIGIT_pathway cluster_tumor Tumor Cell cluster_tcell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds Immune_Suppression Immune Suppression (Inhibition of T Cell/NK Cell function) TIGIT->Immune_Suppression Leads to Immune_Activation Immune Activation (Enhanced Anti-Tumor Activity) CD226->Immune_Activation Leads to Ociperlimab Ociperlimab Ociperlimab->TIGIT Blocks

Ociperlimab blocks the TIGIT-CD155 interaction.

References

Assessing the Specificity of IG-105 for the Colchicine Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of IG-105, a potent tubulin polymerization inhibitor, against other known agents targeting the colchicine (B1669291) binding site. The objective is to assess the specificity and performance of IG-105, offering a valuable resource for researchers in oncology and drug discovery. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

IG-105, identified as compound 105 from a series of 4-aryl-2-benzoyl-imidazoles (reverse ABI analogues), has demonstrated remarkable antiproliferative activity with an average IC50 of 14 nM across various cancer cell lines.[1] Its mechanism of action is attributed to the disruption of tubulin polymerization by interacting with the colchicine binding site. This guide compares IG-105 with two well-characterized colchicine binding site inhibitors: Combretastatin A-4 (CA-4) and ABT-751 (E7010). While direct quantitative data on the inhibition of tubulin polymerization by IG-105 is not publicly available, its potent cytotoxic effects suggest a high affinity for its molecular target.

Performance Comparison

The following tables summarize the available quantitative data for IG-105 and its comparators, focusing on their antiproliferative activity and their direct effect on tubulin polymerization.

Table 1: Antiproliferative Activity of Colchicine Binding Site Inhibitors

CompoundChemical ClassCancer Cell Line(s)IC50 (Antiproliferative Activity)
IG-105 (compound 105) 4-Aryl-2-benzoyl-imidazoleVarious cancer cell lines14 nM (average) [1]
Combretastatin A-4 (CA-4) StilbeneVarious, e.g., A549, Hela0.9 - 3.8 nM
ABT-751 (E7010) SulfonamideNeuroblastoma, various solid tumors0.7 - 6.0 µM

Table 2: Inhibition of Tubulin Polymerization

CompoundIC50 (Tubulin Polymerization Inhibition)
IG-105 (compound 105) Data not publicly available
Combretastatin A-4 (CA-4) ~1-2 µM
ABT-751 (E7010) 3.1 µM

Mechanism of Action: Targeting Tubulin Dynamics

IG-105 and its counterparts exert their anticancer effects by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. Microtubules are crucial components of the cytoskeleton, essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

cluster_drug_action Drug Action cluster_cellular_response Cellular Response IG-105 IG-105 Colchicine_Site Colchicine Binding Site on β-Tubulin IG-105->Colchicine_Site Binds to Tubulin_Polymerization Tubulin Polymerization Colchicine_Site->Tubulin_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis cluster_workflow Tubulin Polymerization Assay Workflow start Start reagents Prepare Reagents (Tubulin, GTP, Buffers, Test Compounds) start->reagents setup Setup 96-well plate with compounds/controls reagents->setup initiate Initiate reaction by adding Tubulin/GTP setup->initiate measure Measure Absorbance (340nm) at 37°C over time initiate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end cluster_workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with test compounds/controls seed->treat incubate Incubate for ~72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

In Vivo Validation of IG-105: A Comparative Guide to Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The investigational drug "IG-105" is not a widely recognized compound in publicly available scientific literature. This guide utilizes TRC105 (Carotuximab) , a well-characterized anti-CD105 antibody, as a proxy for IG-105 to provide a comprehensive comparative analysis of a CD105-targeting therapy. The data and protocols presented are based on published studies of TRC105.

This guide provides an objective comparison of the in vivo tumor growth inhibition of a CD105-targeting agent, represented by TRC105, with an established anti-angiogenic therapy, Bevacizumab (Avastin®). The content is supported by experimental data and detailed methodologies to aid in the evaluation and design of preclinical studies.

Comparative Efficacy of Anti-Angiogenic Agents

The following tables summarize the in vivo efficacy of TRC105 and Bevacizumab in preclinical cancer models. While direct head-to-head studies are limited, the data is presented from studies with similar experimental designs to facilitate comparison.

Table 1: In Vivo Tumor Growth Inhibition of TRC105 in a Murine Breast Cancer Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)p-valueReference
Control (IgG)N/A0-[1]
TRC10510 mg/kg, twice weeklySignificant inhibition<0.05[1]
Bevacizumab5 mg/kg, twice weeklySignificant inhibition<0.05[1]
TRC105 + Bevacizumab10 mg/kg TRC105 + 5 mg/kg Bevacizumab, twice weeklyEnhanced inhibition vs. monotherapy<0.05[1]

Note: This study in a murine breast cancer model demonstrated that the combination of TRC105 and bevacizumab resulted in enhanced tumor growth inhibition compared to either agent alone.[1]

Table 2: In Vivo Efficacy of Bevacizumab in a Human Lung Carcinoma Xenograft Model (A549)

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 24p-value vs. VehicleReference
Vehicle ControlN/A~1800-[2]
Bevacizumab200 µ g/mouse , once weekly~800<0.05[2]

Note: Bevacizumab significantly inhibited the growth of A549 human lung carcinoma xenografts in nude mice.[2]

Table 3: In Vivo Efficacy of TRC105 in a Human Renal Cell Carcinoma Xenograft Model

Treatment GroupDose and ScheduleOutcomeReference
Bevacizumab10 mg/kg, every 2 weeksMedian PFS: 4.6 months[3]
Bevacizumab + TRC10510 mg/kg Bevacizumab + 15 mg/kg TRC105, every 2 weeksMedian PFS: 2.8 months[3]

Note: In a clinical study of refractory metastatic renal cell cancer, the addition of TRC105 to bevacizumab did not improve progression-free survival (PFS).[3]

Mechanism of Action: Targeting Angiogenesis

IG-105 (TRC105): This antibody targets CD105 (endoglin), a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily. CD105 is highly expressed on proliferating endothelial cells, which are crucial for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. By binding to CD105, TRC105 is believed to inhibit angiogenesis through several mechanisms, including:

  • Inhibition of TGF-β/BMP signaling: It can block the binding of ligands like Bone Morphogenetic Protein 9 (BMP9) to CD105, thereby inhibiting downstream signaling pathways (e.g., Smad1/5/8) that promote endothelial cell proliferation and migration.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The IgG1 isotype of TRC105 can recruit immune cells to attack and kill CD105-expressing endothelial cells.[3]

Bevacizumab: This monoclonal antibody targets Vascular Endothelial Growth Factor-A (VEGF-A). VEGF-A is a key signaling protein that stimulates angiogenesis. By binding to and neutralizing VEGF-A, bevacizumab prevents it from activating its receptors on endothelial cells, thereby inhibiting the formation of new blood vessels.

Signaling Pathway Diagrams

CD105_Signaling_Pathway TGFBR2 TGF-βRII ALK1 ALK1 TGFBR2->ALK1 TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Smad158 p-Smad1/5/8 ALK1->Smad158 CD105 CD105 (Endoglin) CD105->ALK1 Smad23 p-Smad2/3 TGFBR1->Smad23 TGFB TGF-β TGFB->TGFBR2 BMP9 BMP9 BMP9->CD105 IG105 IG-105 (TRC105) IG105->CD105 Inhibition Smad4 Smad4 Smad158->Smad4 Smad23->Smad4 Gene_Transcription Gene Transcription (Angiogenesis) Smad4->Gene_Transcription

Caption: CD105 Signaling Pathway and IG-105 (TRC105) Inhibition.

Experimental Protocols

This section details a representative protocol for an in vivo tumor growth inhibition study using a human breast cancer xenograft model.

Protocol: Subcutaneous Xenograft Model for Tumor Growth Inhibition

1. Cell Culture and Preparation:

  • Culture MDA-MB-231 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.[4]

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Implantation:

  • Anesthetize the mice using isoflurane.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[4]

4. Treatment and Monitoring:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer treatments as specified in the study design (e.g., intraperitoneal injections of vehicle control, IG-105, or comparator drug).

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

5. Endpoint and Data Analysis:

  • The study endpoint can be a predetermined tumor volume (e.g., 2000 mm³), a specific study duration, or signs of morbidity in the animals.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Statistically analyze the differences in tumor growth between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture cell_prep Cell Preparation (Harvest, Wash, Resuspend) cell_culture->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, IG-105, Comparator) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Data Analysis (Tumor Weight, IHC) euthanasia->analysis end End analysis->end

Caption: General workflow for an in vivo tumor growth inhibition study.

References

Benchmarking IG-105: A Comparative Analysis Against Novel Anticancer Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound IG-105 is a hypothetical agent created for the purpose of this guide. All data presented for IG-105 is simulated based on typical performance characteristics of novel anticancer sulfonamides. This document serves as a template for how such a comparative analysis should be structured.

This guide provides a comprehensive comparison of the hypothetical novel anticancer agent, IG-105, against a panel of recently developed anticancer sulfonamides. The objective is to benchmark the performance of IG-105 in key areas of cancer cell inhibition and to provide detailed experimental context for the presented data.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of IG-105 and other novel sulfonamides against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)DLD-1 (Colon) IC50 (µM)HT-29 (Colon) IC50 (µM)
IG-105 (Hypothetical) 8.5 ± 0.9 6.2 ± 0.7 5.1 ± 0.6 9.8 ± 1.1 11.2 ± 1.3
Compound 8b[1][2]7.13 ± 0.137.2 ± 1.124.62 ± 0.13--
Sulfonamide Hybrid 13d[3]-----
Benzenesulfonamide 3[3]3.96----
Quinolinesulfonamide 4[3]-----

Data for compounds other than IG-105 is sourced from published literature.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231, DLD-1, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (IG-105 and other sulfonamides)

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture medium. The medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the treatment wells.

  • Incubation: Plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle progression.

Materials:

  • Cancer cells

  • Complete culture medium

  • Test compound

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in 500 µL of PI staining solution containing RNase A. The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • Complete culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 100 µL of binding buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Dilution and Analysis: 400 µL of binding buffer is added to each tube. The stained cells are analyzed by flow cytometry within 1 hour. The populations of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells are quantified.

Visualizations

Signaling Pathway: p53-Mediated Apoptosis

Many anticancer agents, including sulfonamides, can induce apoptosis through the activation of the p53 tumor suppressor protein. The following diagram illustrates a simplified p53-mediated apoptotic pathway.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 inhibition Bax Bax p53->Bax induces PUMA PUMA p53->PUMA induces MDM2->p53 degradation Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis

Caption: Simplified p53-mediated apoptotic signaling pathway.

Experimental Workflow: Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial in vitro screening of novel anticancer compounds.

workflow start Compound Synthesis (e.g., IG-105) cell_culture Cancer Cell Line Culture start->cell_culture mtt Cytotoxicity Assay (MTT) cell_culture->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Proceed with potent compounds apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis data_analysis Data Analysis & Comparison cell_cycle->data_analysis apoptosis->data_analysis end Lead Compound Identification data_analysis->end

References

Safety Operating Guide

Ambiguity of "IG-105" Prevents Specific Disposal Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential and immediate safety and logistical information for the proper disposal of a substance identified as "IG-105" is not possible at this time due to the ambiguous nature of this identifier. Extensive searches for a chemical substance or hazardous material specifically designated as "IG-105" have not yielded a corresponding safety data sheet (SDS) or specific disposal protocols.

For the safety of researchers, scientists, and drug development professionals, it is crucial to have precise identification of a chemical, including its CAS number or a more descriptive chemical name, before any handling or disposal procedures are outlined.

Search results have pointed to several unrelated products or standards that use the "105" designator:

  • A Safety Data Sheet for a product simply named "No. 105" was found, but its specific composition and relevance to a laboratory setting for researchers could not be confirmed as the substance "IG-105".

  • The designation ASTM A105 refers to a standard specification for carbon steel forgings and is unrelated to a chemical substance requiring laboratory disposal procedures[1][2][3].

  • A product line of Inert Gas Purifiers, including a model "IG-105," from Applied Energy Systems was identified[4]. This is a piece of equipment, not a chemical that would be disposed of in the manner suggested by the query.

Without a definitive identification of "IG-105" as a specific chemical substance, providing a disposal procedure would be speculative and potentially hazardous. Different chemical classes have vastly different disposal requirements, and incorrect procedures can lead to dangerous reactions, environmental contamination, and regulatory non-compliance.

To receive accurate and actionable disposal information, please provide a more specific identifier for the substance , such as:

  • The full chemical name

  • The Chemical Abstracts Service (CAS) number

  • Any other nomenclature that can uniquely identify the material

Upon receiving a precise identifier, a comprehensive guide to its proper disposal, including quantitative data tables and procedural diagrams as initially requested, can be developed to ensure the safety and compliance of your laboratory personnel. General hazardous waste disposal guidance from institutions like the University of Chicago and Dartmouth College emphasizes the importance of proper identification, labeling, and segregation of chemical waste, reinforcing the need for specific information before proceeding[5][6].

References

Essential Safety and Handling Protocols for IG-105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling and disposal of IG-105. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling IG-105 to minimize exposure and ensure personal safety.

Protection Type Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Hand Protection Nitrile gloves (minimum 5 mil thickness).Prevents skin contact and absorption.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if aerosolization is likely.Prevents inhalation of vapors or aerosols.

IG-105 Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of IG-105 and prevent accidental exposure or release.

Handling Procedures
  • Preparation: Ensure all necessary PPE is worn correctly before handling IG-105. Prepare the work area by ensuring it is clean and uncluttered.

  • Dispensing: Handle IG-105 in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where IG-105 is handled.

Storage Plan
Parameter Requirement
Temperature Store at 2-8°C.
Light Protect from light. Store in an opaque or amber container.
Incompatibilities Store away from strong oxidizing agents.
Container Keep container tightly sealed.

Disposal Plan

All waste containing IG-105 must be treated as hazardous waste.

  • Waste Collection: Collect all IG-105 waste, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "IG-105," and the primary hazards (e.g., "Toxic").

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of IG-105 down the drain.

Diagrams

IG105_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal start Start ppe Don PPE start->ppe area Prepare Work Area ppe->area handle Handle IG-105 in Fume Hood area->handle spill Spill? handle->spill cleanup_spill Absorb & Contain spill->cleanup_spill Yes no_spill No Spill spill->no_spill No wash Wash Hands cleanup_spill->wash no_spill->wash dispose Dispose of Waste wash->dispose

Caption: Workflow for the safe handling of IG-105 from preparation to disposal.

IG105_Disposal_Plan collect 1. Collect Waste (IG-105 & contaminated items) label_waste 2. Label Container ('Hazardous Waste', 'IG-105', Hazards) collect->label_waste contact_ehs 3. Contact EHS Office (For pickup and disposal) label_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Step-by-step logical relationship for the proper disposal of IG-105 waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.